VDM11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZWFRWVRHLXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VDM11's Mechanism of Action on Anandamide Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of VDM11, a key pharmacological tool in the study of the endocannabinoid system. This compound is primarily recognized as a selective inhibitor of the anandamide membrane transporter (AMT), thereby increasing the extracellular concentration of the endogenous cannabinoid, anandamide (AEA). However, emerging evidence reveals a more complex interaction with the endocannabinoid system, including the inhibition of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation. This guide delves into the quantitative aspects of this compound's activity, detailed experimental protocols for its study, and the downstream signaling consequences of its action.
Core Mechanism of Action
This compound [(5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide] primarily functions by blocking the cellular uptake of anandamide, a process mediated by the putative anandamide membrane transporter (AMT). By inhibiting this transporter, this compound effectively increases the concentration and duration of action of anandamide in the synaptic cleft and extracellular space. This elevation of anandamide leads to enhanced activation of cannabinoid receptors, principally the CB1 receptor, initiating a cascade of downstream signaling events.
Interestingly, this compound is not exclusively selective for the AMT. Multiple studies have demonstrated that it also inhibits FAAH, the intracellular enzyme that hydrolyzes anandamide into arachidonic acid and ethanolamine.[1][2] Furthermore, there is evidence to suggest that this compound can act as a substrate for FAAH, potentially competing with anandamide for enzymatic degradation.[1][2] This dual action on both transport and degradation contributes to its overall effect of augmenting anandamide signaling. In contrast, this compound has been shown to have minimal effects on the levels of another major endocannabinoid, 2-arachidonoylglycerol (2-AG).[3]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize the key quantitative data regarding its effects on anandamide transport and enzymatic degradation.
| Target | Parameter | Value | Experimental System | Notes | Reference |
| Anandamide Transport (via FLAT) | IC50 | ~4 µM | FLAT-expressing Hek293 cells | FLAT (FAAH-like anandamide transporter) is a splice variant of FAAH that binds and transports anandamide. | [4] |
| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 2.6 µM | Rat brain membranes | In the presence of 0.125% fatty acid-free bovine serum albumin (BSA). | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 1.6 µM | Rat brain membranes | In the absence of fatty acid-free BSA. | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | IC50 | >50 µM | N18TG2 cell membranes | --- | [1] |
| Monoacylglycerol Lipase (MAGL) | IC50 | 21 µM | Rat brain cytosol | In the presence of 0.125% fatty acid-free BSA. | [1] |
| Monoacylglycerol Lipase (MAGL) | IC50 | 14 µM | Rat brain membranes | In the presence of 0.125% fatty acid-free BSA. | [2] |
| Monoacylglycerol Lipase (MAGL) | IC50 | 6 µM | Rat brain membranes | In the absence of fatty acid-free BSA. | [2] |
Experimental Protocols
Anandamide Uptake Assay
This protocol is designed to measure the inhibition of anandamide uptake by this compound in a cellular context.
Materials:
-
Cell line expressing the anandamide transporter (e.g., Neuro-2a, C6 glioma, or FLAT-expressing HEK293 cells)[4][5]
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled anandamide (e.g., [³H]AEA or [¹⁴C]AEA)
-
Unlabeled anandamide
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate cells in 24- or 96-well plates and grow to near confluence.
-
Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: Initiate the uptake by adding a fixed concentration of radiolabeled anandamide to each well. For competition assays, unlabeled anandamide can be added to determine non-specific uptake.
-
Incubation: Incubate the plate for a short, defined interval (e.g., 2-15 minutes) at 37°C with gentle agitation.[5] It is crucial to use short incubation times to isolate the transport process from subsequent metabolism.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells multiple times with ice-cold assay buffer or PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess unlabeled anandamide) from the total uptake. Determine the IC50 value of this compound by plotting the percentage inhibition of specific uptake against the logarithm of the this compound concentration.
FAAH Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on FAAH activity.
Materials:
-
Source of FAAH enzyme (e.g., rat brain membranes, cell lysates from FAAH-expressing cells)
-
This compound
-
Radiolabeled anandamide (e.g., [¹⁴C-ethanolamine]-AEA)[6] or a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methyl-coumarin amide - AAMCA)[7][8]
-
Assay buffer (e.g., Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]
-
Organic solvent (e.g., chloroform/methanol mixture) for extraction (for radiolabeled assay)
-
Fluorescence plate reader (for fluorogenic assay)
Procedure (Radiolabeled Assay):
-
Enzyme Preparation: Prepare a homogenate of the FAAH source (e.g., rat brain tissue) in assay buffer.
-
Pre-incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled anandamide substrate.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol 1:1 v/v).
-
Extraction: Add an aqueous phase to separate the lipid-soluble substrate from the water-soluble product ([¹⁴C]-ethanolamine). Centrifuge to separate the phases.
-
Quantification: Take an aliquot of the aqueous phase and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
Procedure (Fluorogenic Assay):
-
Reaction Setup: In a 96-well plate, add the FAAH enzyme source, assay buffer, and varying concentrations of this compound (or vehicle control).
-
Initiation of Reaction: Initiate the reaction by adding the fluorogenic FAAH substrate (AAMCA).
-
Measurement: Immediately measure the increase in fluorescence in a kinetic mode using a fluorescence plate reader (excitation ~340-360 nm, emission ~440-465 nm) at 37°C.[8][9]
-
Data Analysis: Determine the initial rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of FAAH inhibition and the IC50 value of this compound.
Signaling Pathways and Logical Relationships
The primary consequence of this compound's action is the potentiation of anandamide signaling, predominantly through the CB1 receptor, a G-protein coupled receptor (GPCR). The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the subsequent downstream signaling cascade.
Caption: Proposed dual mechanism of action of this compound.
References
- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
VDM11: An In-Depth Technical Guide to a Selective Anandamide Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VDM11, or (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a potent and selective inhibitor of the anandamide membrane transporter (AMT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), this compound effectively increases the concentration and duration of action of AEA in the synaptic cleft. This targeted modulation of the endocannabinoid system (ECS) has positioned this compound as a valuable pharmacological tool for investigating the physiological roles of anandamide and as a potential therapeutic agent for a variety of conditions, including neurological and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The endocannabinoid system, a complex lipid signaling network, plays a crucial role in regulating a myriad of physiological processes. Anandamide (AEA), one of the primary endogenous cannabinoids, exerts its effects through the activation of cannabinoid receptors (CB1 and CB2) and other targets, such as the transient receptor potential vanilloid 1 (TRPV1) channel. The signaling cascade of anandamide is tightly regulated, with its reuptake from the synaptic cleft and subsequent intracellular degradation by fatty acid amide hydrolase (FAAH) being critical steps in terminating its action.
Selective inhibition of anandamide reuptake presents a nuanced therapeutic strategy to enhance endocannabinoid tone with potentially fewer side effects than direct cannabinoid receptor agonists. This compound has emerged as a key small molecule in this class of inhibitors, demonstrating selectivity for the anandamide membrane transporter over the primary cannabinoid receptors and metabolic enzymes.
Mechanism of Action
This compound functions by competitively inhibiting the anandamide membrane transporter, thereby preventing the removal of anandamide from the extracellular space. This leads to an accumulation of anandamide, prolonging its interaction with postsynaptic and presynaptic cannabinoid receptors. The elevated anandamide levels then modulate downstream signaling pathways, influencing neurotransmitter release and neuronal excitability.
Data Presentation: Quantitative Analysis of this compound Activity
The selectivity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity against its primary target and other components of the endocannabinoid system.
Table 1: Inhibitory Activity of this compound on Anandamide Reuptake and Metabolism
| Parameter | This compound | AM404 | OMDM-2 | AM1172 | UCM707 | Reference |
| AEA Accumulation IC50 (µM) | ~5 | ~5 | ~5 | 24 | 30 | [1] |
| FAAH Hydrolysis Kᵢ (µM) | < 1 | < 1 | 10 | 3 | < 1 | [1] |
This table presents a comparative analysis of the inhibitory potency of this compound and other anandamide reuptake inhibitors on anandamide (AEA) accumulation and fatty acid amide hydrolase (FAAH) activity. Data are sourced from a single study to ensure consistent experimental conditions.[1]
Table 2: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (µM) | Reference |
| CB1 Receptor | > 5-10 | |
| CB2 Receptor | > 5-10 |
This table highlights the low affinity of this compound for the primary cannabinoid receptors, underscoring its selectivity for the anandamide membrane transporter.
Table 3: Inhibitory Activity of this compound on FAAH and MAGL
| Enzyme | IC50 (µM) | Experimental Conditions | Reference |
| FAAH | 2.6 | In the presence of 0.125% fatty acid-free BSA | [2] |
| FAAH | 1.6 | In the absence of fatty acid-free BSA | [2] |
| Cytosolic MAGL | 21 | In the presence of 0.125% fatty acid-free BSA | [2] |
| Membrane-bound MAGL | 14 | In the presence of 0.125% fatty acid-free BSA | [2] |
| Membrane-bound MAGL | 6 | In the absence of fatty acid-free BSA | [2] |
This table provides a detailed look at the inhibitory effects of this compound on the key endocannabinoid-degrading enzymes, FAAH and monoacylglycerol lipase (MAGL), under different assay conditions.[2]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of pharmacological agents like this compound. Below are methodologies for key assays used to evaluate its activity.
Anandamide Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.
Materials:
-
Cell line expressing the anandamide transporter (e.g., cerebellar granule neurons, Neuro-2a cells)
-
Culture medium
-
[³H]-Anandamide (radiolabeled AEA)
-
Unlabeled anandamide
-
Test compound (this compound)
-
Assay buffer (e.g., serum-free medium)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control in assay buffer for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add [³H]-Anandamide to each well to a final concentration of approximately 400 nM and incubate for a defined period (e.g., 15 minutes) at 37°C. To determine non-specific uptake, a parallel set of experiments is conducted at 4°C.[3]
-
Termination of Uptake: Rapidly wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]-Anandamide.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake (37°C). Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Radioligand Competition Binding Assay for CB1/CB2 Receptors
This assay determines the binding affinity of a compound to cannabinoid receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing CB1 or CB2 receptors
-
Radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940)
-
Unlabeled cannabinoid receptor ligand (for non-specific binding determination)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Fluorometric FAAH Inhibition Assay
This assay assesses the ability of a compound to inhibit the enzymatic activity of FAAH using a fluorogenic substrate.
Materials:
-
Source of FAAH enzyme (e.g., rat brain homogenate, recombinant FAAH)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compound (this compound)
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the FAAH enzyme preparation, assay buffer, and varying concentrations of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture for a short period at 37°C.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm at 37°C.
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Mandatory Visualizations
Signaling Pathways
References
- 1. Studies of anandamide accumulation inhibitors in cerebellar granule neurons: comparison to inhibition of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Elevated Anandamide Levels via VDM11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a myriad of physiological processes, including pain, mood, appetite, and memory. Its signaling is tightly regulated by its synthesis, transport, and degradation. VDM11, a potent and selective inhibitor of the anandamide membrane transporter (AMT), offers a valuable pharmacological tool to investigate the consequences of elevated extracellular anandamide levels. This document provides a comprehensive technical overview of the biological functions modulated by this compound-induced increases in anandamide, detailing its mechanism of action, downstream signaling pathways, and effects on various physiological and behavioral paradigms. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research.
Mechanism of Action of this compound
This compound primarily functions by inhibiting the cellular uptake of anandamide, thereby increasing its concentration in the synaptic cleft and prolonging its signaling activity. While initially characterized as a selective AMT inhibitor, subsequent research has revealed a more complex pharmacological profile. This compound also exhibits inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for anandamide degradation, and to a lesser extent, Monoacylglycerol Lipase (MAGL). Evidence also suggests that this compound may act as an alternative substrate for FAAH.
Quantitative Data on this compound's Inhibitory Activity
The following table summarizes the key quantitative data regarding the inhibitory potency of this compound on its primary targets.
| Target Enzyme/Transporter | Species | Assay Conditions | IC50 Value | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain | With 0.125% w/v fatty acid-free BSA | 2.6 µM | [1][2] |
| Rat Brain | Without fatty acid-free BSA | 1.6 µM | [1][2] | |
| Monoacylglycerol Lipase (MAGL) | Rat Brain | With 0.125% w/v fatty acid-free BSA | 14 µM | [1] |
| Rat Brain | Without fatty acid-free BSA | 6 µM | [1] | |
| Anandamide Membrane Transporter (AMT) | Not specified | Not specified | Potent Inhibitor (Specific IC50 not consistently reported) | [3] |
Biological Functions of Elevated Anandamide via this compound
The elevation of extracellular anandamide levels by this compound leads to a range of biological effects, primarily mediated through the activation of cannabinoid and other receptor systems.
Modulation of Nicotine-Seeking Behavior
This compound has been shown to attenuate the reinstatement of nicotine-seeking behavior, a preclinical model of relapse. This effect is dose-dependent and observed in response to both nicotine-associated cues and nicotine priming.[1][4]
| Experimental Paradigm | This compound Dose | Effect | Reference |
| Cue-Induced Reinstatement of Nicotine Seeking | 3 and 10 mg/kg, i.p. | Significant reduction in lever presses | [1][2] |
| Nicotine-Primed Reinstatement of Nicotine Seeking | 3 and 10 mg/kg, i.p. | Significant reduction in lever presses | [1][2] |
Antitussive Effects
This compound exhibits a dose-dependent antitussive effect in response to capsaicin-induced cough in mice. This effect is mediated by the activation of peripheral CB1 receptors.[5]
| Experimental Condition | This compound Dose | Effect | Reference |
| Capsaicin-Induced Cough | 3, 6, and 10 mg/kg, s.c. | Dose-dependent reduction in coughs | [5][6] |
Sleep Modulation
Administration of this compound has been demonstrated to promote sleep and reduce wakefulness.[7] While the precise effects on different sleep stages are still being elucidated, studies indicate an increase in overall sleep time.
| Administration Route | This compound Dose | Effect on Sleep | Reference |
| Intracerebroventricular (i.c.v.) | 10 and 20 µg/5 µL | Increased sleep, reduced wakefulness | [4][7] |
| Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Displayed sleep rebound after sleep deprivation | [8] |
Signaling Pathways Activated by Elevated Anandamide
Anandamide, elevated by this compound, exerts its effects by activating several key receptor systems. The primary signaling pathways are depicted below.
Cannabinoid Receptor 1 (CB1R) Signaling
Anandamide binding to the CB1 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, decreased cAMP levels, and subsequent modulation of PKA activity. It also activates the MAPK/ERK signaling cascade and modulates ion channels, ultimately leading to a decrease in neurotransmitter release.
Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling
Anandamide can directly activate the TRPV1 channel, a non-selective cation channel, leading to an influx of calcium ions and the initiation of downstream signaling cascades involved in pain perception and inflammation.
G Protein-Coupled Receptor 55 (GPR55) Signaling
Anandamide is also an agonist for the orphan receptor GPR55. Activation of GPR55, which couples to Gq and G12/13 proteins, leads to the activation of phospholipase C (PLC) and RhoA. This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium from the endoplasmic reticulum.
Experimental Protocols
Anandamide Transport (Uptake) Assay
Objective: To measure the inhibition of anandamide uptake by this compound in a cellular model.
Materials:
-
Cell line expressing the anandamide transporter (e.g., C6 glioma cells, neuroblastoma cells).
-
Culture medium (e.g., DMEM) with serum.
-
This compound stock solution (in DMSO or ethanol).
-
[³H]-Anandamide (radiolabeled).
-
Unlabeled anandamide.
-
Scintillation cocktail and counter.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Uptake Initiation: Add a solution containing a fixed concentration of [³H]-Anandamide (e.g., 100 nM) to each well.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure initial uptake rates.
-
Uptake Termination: Rapidly wash the cells three times with ice-cold PBS to stop the uptake process.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of anandamide uptake inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
FAAH Inhibition Assay
Objective: To determine the IC50 value of this compound for the inhibition of FAAH activity.
Materials:
-
Source of FAAH enzyme (e.g., rat brain homogenate, microsomes, or recombinant FAAH).
-
Assay buffer (e.g., Tris-HCl, pH 9.0).
-
This compound stock solution.
-
[³H]-Anandamide or a fluorogenic FAAH substrate.
-
Unlabeled anandamide.
-
Scintillation cocktail and counter or a fluorescence plate reader.
-
Bovine Serum Albumin (BSA, fatty acid-free).
Procedure:
-
Enzyme Preparation: Prepare the FAAH enzyme source according to standard protocols.
-
Inhibitor Incubation: In a 96-well plate, add the FAAH enzyme preparation to wells containing varying concentrations of this compound or vehicle. Pre-incubate for 15-30 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate ([³H]-anandamide or fluorogenic substrate).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction (e.g., by adding an organic solvent like chloroform/methanol for radiolabeled substrate, or a stop solution for fluorogenic substrate).
-
Product Quantification:
-
Radiometric Assay: Separate the product ([³H]-ethanolamine) from the substrate by liquid-liquid extraction and measure the radioactivity of the aqueous phase.
-
Fluorometric Assay: Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of FAAH inhibition for each this compound concentration and determine the IC50 value.
Nicotine-Seeking Behavior Reinstatement Model
Objective: To assess the effect of this compound on the reinstatement of nicotine-seeking behavior in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Nicotine solution for intravenous self-administration.
-
This compound solution for intraperitoneal injection.
-
Catheterization surgery equipment.
Procedure:
-
Surgery: Implant chronic intravenous catheters into the jugular veins of the rats.
-
Acquisition of Nicotine Self-Administration: Train rats to self-administer nicotine (e.g., 0.03 mg/kg/infusion) by pressing a designated "active" lever. Each infusion is paired with a cue light.
-
Extinction: Once a stable baseline of self-administration is achieved, replace the nicotine solution with saline and deactivate the cue light. Continue extinction sessions until lever pressing is significantly reduced.
-
Reinstatement Testing:
-
Cue-Induced Reinstatement: Present the nicotine-associated cue light contingent on active lever presses.
-
Nicotine-Primed Reinstatement: Administer a non-contingent "priming" injection of nicotine before the session.
-
-
This compound Treatment: On test days, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the reinstatement session.
-
Data Collection and Analysis: Record the number of active and inactive lever presses. Analyze the data to determine if this compound significantly reduces the reinstatement of lever pressing compared to the vehicle group.[1][9]
Conclusion and Future Directions
This compound serves as a critical research tool for elucidating the multifaceted roles of anandamide in the central nervous system and periphery. The ability of this compound to elevate endogenous anandamide levels has demonstrated therapeutic potential in preclinical models of addiction and cough. The complex pharmacology of this compound, involving inhibition of both anandamide uptake and degradation, highlights the intricate nature of endocannabinoid signaling. Future research should focus on developing more selective pharmacological probes to dissect the distinct contributions of AMT and FAAH to anandamide signaling. Furthermore, a deeper understanding of the downstream signaling pathways and their cell-type-specific effects will be crucial for the rational design of novel therapeutics targeting the anandamide system for a range of neurological and psychiatric disorders.
Experimental Workflows and Logical Relationships
This compound's Mechanism of Action Workflow
This diagram illustrates the primary mechanisms by which this compound elevates extracellular anandamide levels through the inhibition of the anandamide membrane transporter and FAAH.
Logical Relationship for Therapeutic Potential
This diagram outlines the logical progression from this compound-induced elevation of anandamide to the activation of downstream receptors, resulting in various biological effects with therapeutic implications.
References
- 1. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reinstatement and spontaneous recovery of nicotine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cough provocation with capsaicin is an objective way to test sensory hyperreactivity in patients with asthma-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reinstatement of nicotine-seeking behavior by drug-associated stimuli after extinction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
VDM11's role in endocannabinoid system signaling pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of VDM11's role within the intricate signaling pathways of the endocannabinoid system (ECS). This compound, a synthetic compound, has been instrumental in elucidating the mechanisms of endocannabinoid transport and metabolism. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.
This compound's Mechanism of Action: A Multi-Target Profile
This compound is primarily characterized as a potent inhibitor of the anandamide membrane transporter (AMT), a putative transporter responsible for the cellular uptake of the endocannabinoid anandamide (AEA). By blocking AMT, this compound effectively increases the extracellular concentration of AEA, thereby enhancing its signaling at cannabinoid receptors.
However, a critical aspect of this compound's pharmacology is its off-target activity. Research has demonstrated that this compound also inhibits fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of AEA. Furthermore, this compound has been shown to inhibit monoacylglycerol lipase (MAGL), the main enzyme for the degradation of the other major endocannabinoid, 2-arachidonoylglycerol (2-AG), albeit with lower potency. This compound is also reported to be a weak partial agonist at the CB1 receptor. This multi-target profile necessitates careful interpretation of experimental results, as the observed physiological effects may be a composite of these different actions.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound's interactions with key components of the endocannabinoid system.
| Target | Parameter | Value | Species | Notes |
| Anandamide Membrane Transporter (AMT) | - | - | - | Potent inhibitor, but specific binding affinity (Ki) not well-defined. |
| Cannabinoid Receptor 1 (CB1) | Ki | > 5–10 μM | - | Weak partial agonist activity. |
| Enzyme | Parameter | Value (in presence of BSA) | Value (in absence of BSA) | Species | Reference |
| FAAH | IC50 | 2.6 μM | 1.6 μM | Rat brain | |
| MAGL | IC50 | 21 μM | 6 μM | Rat brain | |
| pI50 | - | 5.22 ± 0.06 | Rat brain |
Signaling Pathways Involving this compound
The following diagrams illustrate the canonical endocannabinoid signaling pathway and the points of intervention for this compound.
Caption: this compound inhibits both the anandamide transporter (AMT) and FAAH, increasing synaptic AEA levels.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are composite methodologies based on published research and should be adapted as necessary for specific experimental conditions.
In Vitro Anandamide Uptake Assay
Objective: To determine the inhibitory effect of this compound on the cellular uptake of anandamide.
Materials:
-
Cell line expressing the anandamide transporter (e.g., C6 glioma cells, primary neurons).
-
Radiolabeled anandamide (e.g., [³H]Anandamide).
-
This compound stock solution (in DMSO or ethanol).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Scintillation fluid and counter.
Protocol:
-
Cell Culture: Plate cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash cells with pre-warmed PBS. Pre-incubate the cells for 15-30 minutes at 37°C with varying concentrations of this compound or vehicle control in culture medium.
-
Initiation of Uptake: Add [³H]Anandamide to each well to a final concentration of 100 nM.
-
Incubation: Incubate for 15 minutes at 37°C. To determine non-specific uptake, a parallel set of experiments can be run at 4°C.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold PBS to remove extracellular [³H]Anandamide.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of anandamide uptake at each this compound concentration compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.
Caption: A streamlined workflow for assessing this compound's inhibition of anandamide uptake in vitro.
In Vitro FAAH Inhibition Assay
Objective: To determine the inhibitory effect of this compound on FAAH enzyme activity.
Materials:
-
Rat brain homogenate (as a source of FAAH).
-
Fluorogenic FAAH substrate (e.g., anandamide-AMC).
-
This compound stock solution.
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.0).
-
Fluorometer.
Protocol:
-
Enzyme Preparation: Prepare a rat brain homogenate in assay buffer. Centrifuge to pellet cellular debris and use the supernatant containing the microsomal fraction.
-
Assay Preparation: In a 96-well black plate, add the brain homogenate to each well.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the fluorogenic FAAH substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time (e.g., every minute for 30 minutes). The fluorescence is proportional to the amount of AMC released by FAAH activity.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage inhibition relative to the vehicle control and calculate the IC50 value.
Caption: A typical workflow for determining the FAAH inhibitory activity of this compound.
Conclusion and Future Directions
This compound has proven to be a valuable pharmacological tool for investigating the endocannabinoid system. Its primary action as an AMT inhibitor, coupled with its off-target effects on FAAH and MAGL, provides a complex but informative profile. For drug development professionals, the multi-target nature of this compound underscores the importance of comprehensive selectivity screening. Future research should focus on the development of more selective AMT inhibitors to dissect the specific roles of endocannabinoid transport from enzymatic degradation. Furthermore, the definitive identification and cloning of the anandamide membrane transporter remains a critical unmet need in the field. A deeper understanding of this compound's interactions with the ECS will continue to fuel the development of novel therapeutics targeting this important signaling system.
An In-depth Technical Guide to the Physiological Effects of VDM11 Administration
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the physiological impacts, mechanism of action, and experimental validation of VDM11, a selective inhibitor of the anandamide membrane transporter.
Introduction: this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and sleep.[1][2] It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids (like anandamide, AEA), and enzymes responsible for their synthesis and degradation.[3][4]
This compound (N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) is a synthetic compound that functions as a selective inhibitor of the anandamide membrane transporter (AMT).[5][6] By blocking this transporter, this compound effectively increases the extracellular concentration and duration of action of anandamide, thereby potentiating its effects on cannabinoid receptors.[6] This guide provides a comprehensive overview of the physiological consequences of this compound administration, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms.
Mechanism of Action of this compound
This compound's primary mechanism is the inhibition of anandamide reuptake from the synaptic cleft.[5] This leads to an accumulation of anandamide, which then activates cannabinoid receptors, predominantly the CB1 receptor in the central nervous system.[5] Interestingly, some studies suggest that this compound can also act as a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme that degrades anandamide.[2][7] This dual action—blocking reuptake while also potentially competing for the same degrading enzyme—complicates its pharmacological profile but underscores its significant impact on AEA signaling.
References
- 1. Revealing the role of the endocannabinoid system modulators, SR141716A, URB597 and VDM-11, in sleep homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
VDM11: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
VDM11, or N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic compound that has garnered significant interest in the scientific community for its role as a potent and selective inhibitor of the anandamide membrane transporter (AMT).[1][2][3][4] By blocking the reuptake of the endogenous cannabinoid anandamide, this compound effectively increases the concentration and duration of action of anandamide at cannabinoid receptors.[5][6] This activity profile has positioned this compound as a valuable pharmacological tool for investigating the endocannabinoid system and as a potential therapeutic agent for a range of conditions, including neuroinflammatory and sleep disorders. This technical guide provides a comprehensive overview of the discovery, initial characterization, and experimental evaluation of this compound.
Biochemical and Pharmacological Profile
This compound's primary mechanism of action is the inhibition of anandamide transport. However, it also exhibits inhibitory activity against fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[7][8] Its selectivity for the anandamide transporter over cannabinoid receptors is a key feature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Conditions | IC50 Value (µM) | Reference |
| Anandamide Membrane Transporter (AMT) | Not specified in detail | Potent inhibitor | [1][2][3][4] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat brain homogenate, with 0.125% BSA | 2.6 | [7][8] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat brain homogenate, without BSA | 1.6 | [7][8] |
| Monoacylglycerol Lipase (MAGL) | Cytosolic, with 0.125% BSA | 21 | [8] |
| Monoacylglycerol Lipase (MAGL) | Membrane-bound, without BSA | 6 | [7][8] |
| Monoacylglycerol Lipase (MAGL) | Membrane-bound, with 0.125% BSA | 14 | [7][8] |
Table 2: In Vivo Experimental Dosages of this compound
| Study Type | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Neuroprotection | Rat | 10 mg/kg | Not specified | Did not reduce infarct volume | [9] |
| Depression Model | Mouse | 1, 4, 10 mg/kg | Not specified | Antidepressant-like effects | [5] |
| Sleep Modulation | Rat | 10, 20 µg/5 µL | Intracerebroventricular (i.c.v.) | Increased sleep, reduced wakefulness | [2] |
| Sleep Modulation | Rat | 10, 20, 30 µM | Microdialysis perfusion into PVA | Increased sleep, decreased waking | [10] |
| Nicotine Seeking | Rat | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Attenuated reinstatement of nicotine-seeking | [1][11] |
| Cough Suppression | Mouse | 3-10 mg/kg | Subcutaneous | Dose-dependent antitussive effect | [4] |
Key Experimental Protocols
Protocol 1: In Vitro FAAH Activity Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory effect of this compound on FAAH activity.
Materials:
-
Rat brain homogenate (source of FAAH)
-
This compound
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the rat brain homogenate to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control.
-
Pre-incubate the plate to allow this compound to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Calculate the rate of reaction for each this compound concentration and determine the IC50 value.[7][8]
Protocol 2: In Vivo Neuroprotection Study in a Rat Model of Acute Neuronal Injury
This protocol describes an experimental procedure to evaluate the neuroprotective effects of this compound.
Animal Model:
-
Male rats
Procedure:
-
Induce acute neuronal injury (e.g., via toxin injection).
-
Administer this compound (10 mg/kg) or vehicle to the rats 30 minutes prior to injury induction.[9]
-
At defined time points post-injury (e.g., day 0 and day 7), assess the extent of neuronal damage.
-
Use magnetic resonance imaging (MRI) to measure the volume of cytotoxic edema and the infarct volume.[9]
-
Compare the lesion volumes between this compound-treated and vehicle-treated groups to determine neuroprotective efficacy.
Protocol 3: Sleep and Wakefulness Modulation Study in Rats
This protocol details the methodology to assess the impact of this compound on sleep architecture.
Animal Model:
-
Male rats surgically implanted with electrodes for EEG and EMG recording.
Procedure:
-
Allow rats to recover from surgery and habituate to the recording chambers.
-
Administer this compound (10 or 20 µg/5 µL, i.c.v.) or vehicle at the beginning of the dark (active) phase.[2]
-
Record EEG and EMG continuously for 24 hours to monitor sleep-wake states (wakefulness, NREM sleep, REM sleep).
-
Analyze the recordings to quantify the time spent in each state and the latency to sleep onset.
-
To investigate the involvement of CB1 receptors, a separate group of animals can be pre-treated with a CB1 antagonist (e.g., SR141716A) before this compound administration.[2]
Protocol 4: Nicotine Self-Administration and Reinstatement Model in Rats
This protocol is designed to evaluate the effect of this compound on the motivation to take nicotine and on relapse behavior.
Animal Model:
-
Male rats with intravenous catheters.
Procedure:
-
Self-Administration:
-
Train rats to self-administer nicotine (e.g., 30 µg/kg/infusion) by pressing a lever.[1]
-
Once stable responding is established, treat the rats with this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.[1][11]
-
Record the number of nicotine infusions to assess the effect on nicotine intake.
-
-
Reinstatement (Relapse Model):
-
After the self-administration phase, extinguish the lever-pressing behavior by replacing nicotine with saline.
-
Induce reinstatement of nicotine-seeking behavior using cues previously associated with nicotine or a priming injection of nicotine.
-
Administer this compound or vehicle prior to the reinstatement test and measure the number of lever presses.[1][11]
-
Signaling Pathways and Experimental Workflows
The primary action of this compound is to increase synaptic levels of anandamide. This leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which in turn modulates downstream signaling cascades involved in neuroinflammation and neurotransmitter release.
Caption: this compound inhibits anandamide reuptake and degradation, enhancing cannabinoid receptor signaling.
Caption: Experimental workflow for investigating the effect of this compound on nicotine reinstatement.
Conclusion
This compound is a key pharmacological agent for studying the endocannabinoid system. Its ability to selectively inhibit the anandamide membrane transporter, and to a lesser extent FAAH, allows for the targeted elevation of endogenous anandamide levels. The initial characterization of this compound has revealed its potential in modulating a variety of physiological and pathological processes, including pain, inflammation, sleep, and addiction-related behaviors. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to utilize this compound in their investigations and to explore its therapeutic potential further. As research progresses, a deeper understanding of the nuanced roles of the endocannabinoid system, facilitated by tools like this compound, will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psecommunity.org [psecommunity.org]
- 6. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The administration of endocannabinoid uptake inhibitors OMDM-2 or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of VDM11 on Behavior in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VDM11, a potent inhibitor of the anandamide membrane transporter (AMT), has emerged as a significant pharmacological tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. By blocking the reuptake of anandamide, an endogenous cannabinoid ligand, this compound effectively elevates anandamide levels in the synapse, thereby potentiating its effects on cannabinoid receptors, primarily CB1 and CB2. This technical guide provides an in-depth overview of the behavioral effects of this compound observed in animal models, presenting key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action and experimental workflows. The findings summarized herein underscore the potential of this compound and similar compounds in the development of novel therapeutics for a range of disorders, including sleep disturbances, addiction, and mood disorders.
Core Mechanism of Action
This compound primarily functions by inhibiting the anandamide membrane transporter (AMT), which is responsible for the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This inhibition leads to an accumulation of anandamide in the synapse, enhancing its binding to and activation of cannabinoid receptors (CB1 and CB2). The activation of these receptors, which are G-protein coupled, initiates a cascade of intracellular signaling events that ultimately modulate neurotransmitter release and neuronal excitability. While this compound is considered a selective anandamide transport inhibitor, some studies suggest it may also weakly inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation, further contributing to increased anandamide levels.[1][2][3]
Quantitative Data on Behavioral Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the behavioral effects of this compound in various animal models.
Table 1: Effects of this compound on Sleep
| Animal Model | Dosage & Route | Behavioral Test | Key Findings | Reference |
| Rat | 10 or 20 µg/5 µL, i.c.v. | Sleep-wake cycle recording | Reduced wakefulness and increased sleep. | [4] |
| Rat | 5, 10, 20 mg/kg, i.p. (after sleep deprivation) | Sleep rebound analysis | Did not block sleep rebound, unlike SR141716A and URB597. | [1] |
Table 2: Effects of this compound on Nicotine-Seeking Behavior
| Animal Model | Dosage & Route | Behavioral Test | Key Findings | Reference |
| Rat | 1, 3, 10 mg/kg, i.p. | Nicotine self-administration (Fixed Ratio 5) | No effect on the number of nicotine infusions. | [5][6] |
| Rat | 3, 10 mg/kg, i.p. | Reinstatement of nicotine-seeking (cue-induced) | Attenuated reinstatement of nicotine-seeking behavior. | [5][6] |
| Rat | 3, 10 mg/kg, i.p. | Reinstatement of nicotine-seeking (nicotine-primed) | Attenuated the effect of nicotine priming. | [5][6] |
Table 3: Effects of this compound on Cough and Nociception
| Animal Model | Dosage & Route | Behavioral Test | Key Findings | Reference |
| Mouse | 3-10 mg/kg, s.c. | Capsaicin-induced cough | Produced a dose-dependent antitussive effect. | [7][8] |
| Mouse | 3-10 mg/kg, s.c. | Anandamide-induced cough | Reduced the number of coughs induced by a high dose of anandamide. | [8] |
Table 4: Effects of this compound on Depression-Like Behaviors
| Animal Model | Dosage & Route | Behavioral Test | Key Findings | Reference |
| Mouse (LPS-induced neuroinflammation) | 10 mg/kg | Y-maze test | Significantly increased spontaneous alterations (%). | [9] |
| Mouse (LPS-induced neuroinflammation) | 10 mg/kg | Tail suspension test | Significant reduction in immobility time. | [9] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in this guide.
Nicotine Self-Administration and Reinstatement in Rats
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above each lever, and a house light. An infusion pump is connected to a catheter surgically implanted in the jugular vein of the rat.
-
Procedure:
-
Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio (FR) schedule, typically starting with FR1 and progressing to FR5. Each infusion is paired with a cue light presentation.
-
Extinction: Once stable self-administration is achieved, extinction sessions begin where active lever presses no longer result in nicotine infusion or cue presentation.
-
Reinstatement: Following extinction, reinstatement of nicotine-seeking behavior is tested. This can be induced by:
-
Cue-induced reinstatement: Presentation of the cue light contingent on an active lever press.
-
Nicotine-primed reinstatement: A non-contingent injection of nicotine prior to the session.
-
-
-
This compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 1, 3, 10 mg/kg) 30 minutes before the reinstatement session.[5][6]
Capsaicin-Induced Cough in Mice
-
Apparatus: A whole-body plethysmograph to measure respiratory parameters and detect coughs.
-
Procedure:
-
Acclimation: Mice are placed individually in the plethysmograph and allowed to acclimate for a period (e.g., 10-20 minutes).
-
This compound Administration: this compound or vehicle is administered subcutaneously (s.c.) at specified doses (e.g., 3-10 mg/kg).
-
Capsaicin Challenge: After a predetermined time following this compound injection, mice are exposed to an aerosolized solution of capsaicin (e.g., 30 µM) for a set duration (e.g., 3 minutes).
-
Data Analysis: The number of coughs is recorded and analyzed. A cough is identified by its characteristic waveform on the plethysmograph output, distinct from a sneeze or normal respiration.[7][8]
-
LPS-Induced Depression-Like Behavior in Mice
-
Procedure:
-
LPS Administration: Mice are administered lipopolysaccharide (LPS) to induce a state of neuroinflammation, which is a model for depression-like behaviors.
-
This compound Administration: this compound is administered at a specified dose (e.g., 10 mg/kg) prior to or following the LPS injection.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess depression-like and anxiety-like behaviors. These may include:
-
Y-maze test: To assess spatial working memory and exploratory behavior.
-
Tail suspension test: To measure behavioral despair, where a longer duration of immobility is indicative of a depression-like phenotype.
-
-
-
Biochemical Analysis: Following behavioral testing, brain tissue (e.g., hippocampus) may be collected to measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]
Concluding Remarks
The body of evidence from animal models strongly indicates that this compound, through its modulation of the endocannabinoid system, exerts significant effects on a range of behaviors. Its ability to promote sleep, reduce drug-seeking behavior, suppress coughing, and alleviate depression-like symptoms highlights the therapeutic potential of targeting the anandamide transporter. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the pharmacological profile of this compound and related compounds. Future research should continue to explore the precise molecular mechanisms underlying these behavioral effects and translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psecommunity.org [psecommunity.org]
Methodological & Application
Application Notes and Protocols for VDM11 in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of VDM11, a selective anandamide uptake inhibitor, in rat behavioral studies. The information is intended to assist researchers in designing and conducting experiments to investigate the effects of this compound on various behavioral paradigms.
Mechanism of Action
This compound primarily functions by inhibiting the anandamide membrane transporter (AMT), thereby preventing the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft.[1] This leads to an elevation of extracellular AEA levels, which can then potentiate the activation of cannabinoid receptors (CB1 and CB2) and other targets like the transient receptor potential vanilloid 1 (TRPV1) channel. The enhanced activation of these receptors modulates neurotransmission, influencing a range of physiological and behavioral processes including anxiety, mood, cognition, and sleep.
Signaling Pathways
The elevation of anandamide levels by this compound triggers a cascade of intracellular signaling events. The following diagram illustrates the principal pathways involved in anandamide synthesis, degradation, and signaling.
Caption: Anandamide signaling pathway and the action of this compound.
Recommended Dosages
The optimal dosage of this compound can vary depending on the administration route and the specific behavioral paradigm being investigated. The following tables summarize dosages reported in the literature for rat studies.
Table 1: Intraperitoneal (i.p.) Administration
| Dosage Range (mg/kg) | Behavioral Test | Observed Effects | Reference |
| 1 - 10 | Nicotine Self-Administration | No effect on nicotine intake, but attenuated reinstatement of nicotine-seeking behavior. | [2] |
| 3, 10 | Cue-Induced Nicotine Seeking | Dose-dependently attenuated reinstatement of nicotine-seeking behavior. | [2] |
Table 2: Intracerebroventricular (i.c.v.) Administration
| Dosage (µ g/rat ) | Behavioral Test | Observed Effects | Reference |
| 10, 20 | Sleep-Wake Cycle | Reduced wakefulness and increased sleep. | [1] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. It is recommended to counterbalance treatment groups and to habituate animals to the testing environment to minimize stress-induced variability.
Experimental Workflow
Caption: General experimental workflow for this compound behavioral studies.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rats to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor. For rats, typical arm dimensions are 50 cm long x 10 cm wide, with closed arm walls 40 cm high.
Procedure:
-
Habituate the rat to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Data Interpretation:
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect.
-
It is crucial to analyze total arm entries to rule out confounding effects of this compound on general locomotor activity.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity, exploration, and anxiety-like behavior.
Apparatus:
-
A square or circular arena with high walls to prevent escape. For rats, a common size is a 100 cm x 100 cm square arena.
Procedure:
-
Habituate the rat to the testing room for at least 30 minutes.
-
Administer this compound or vehicle.
-
Gently place the rat in the center of the open field arena.
-
Record the animal's activity for a 5-10 minute session using an overhead video camera.
-
The arena is typically divided into a central zone and a peripheral zone for analysis.
-
Analyze the following parameters:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
Grooming duration.
-
Fecal boli count.
-
Data Interpretation:
-
Total distance traveled is a primary measure of locomotor activity.
-
A decrease in the time spent in the center of the arena and an increase in thigmotaxis (staying close to the walls) are indicative of anxiety-like behavior.
-
Changes in rearing and grooming can also reflect emotionality.
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory.
Apparatus:
-
A large circular pool (approximately 1.5-2 meters in diameter for rats) filled with opaque water (e.g., using non-toxic white paint).
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room, visible from the pool.
Procedure:
Acquisition Phase (e.g., 4-5 days):
-
Administer this compound or vehicle at a consistent time each day before the training trials.
-
Each day consists of several trials (e.g., 4 trials).
-
For each trial, place the rat into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds to observe the surrounding cues.
-
Record the latency to find the platform and the path taken using a video tracking system.
Probe Trial (e.g., on day 6):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel starting position and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
Data Interpretation:
-
A decrease in the latency to find the platform across acquisition days indicates learning.
-
In the probe trial, a significant preference for the target quadrant (spending more time there than in other quadrants) demonstrates spatial memory retention.
-
This compound's effects on learning would be observed during the acquisition phase, while its effects on memory consolidation and retrieval would be evident in the probe trial performance. It is also important to conduct a cued version of the task (with a visible platform) to control for any non-specific effects on motivation, swimming ability, or visual acuity.
References
- 1. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain [pubmed.ncbi.nlm.nih.gov]
- 2. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
VDM11: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VDM11 is a widely utilized research compound primarily characterized as a selective inhibitor of the anandamide membrane transporter (AMT). By blocking the uptake of the endogenous cannabinoid anandamide (AEA), this compound effectively increases the local concentration and duration of action of AEA at cannabinoid receptors. While the user's interest is in this compound as a Cannabinoid Receptor 1 (CB1) inverse agonist, it is crucial to note that the scientific literature predominantly identifies this compound as an AMT inhibitor with negligible direct activity at CB1 or CB2 receptors.[1] This document provides a comprehensive overview of this compound's solubility and preparation for cell culture experiments, its established mechanism of action, and, to address the broader interest in cannabinoid signaling, a detailed description of the signaling pathways associated with CB1 receptor inverse agonists.
This compound: Physicochemical Properties and Solubility
A summary of the key physicochemical properties and solubility of this compound is provided in the table below. It is recommended to prepare stock solutions in organic solvents such as DMSO or ethanol. For cell culture experiments, the final concentration of the organic solvent in the culture medium should be kept to a minimum (typically <0.1%) to avoid cytotoxicity.
| Property | Value |
| Molecular Formula | C₂₇H₃₉NO₂ |
| Molecular Weight | 409.6 g/mol |
| Solubility | DMSO: ≥20 mg/mLEthanol: ≥30 mg/mL |
| Storage | Store at -20°C as a solid or in solution. |
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), which is responsible for the cellular uptake of anandamide. By blocking this transporter, this compound increases the extracellular levels of anandamide, thereby potentiating its effects at cannabinoid receptors.
In addition to its primary target, this compound has been shown to have off-target activity, notably as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of anandamide and 2-arachidonoylglycerol (2-AG), respectively.[2][3]
The following diagram illustrates the established mechanism of action of this compound.
Mechanism of action of this compound as an AMT and FAAH inhibitor.
This compound: Off-Target Activity
Quantitative data for this compound's inhibitory activity on its primary and secondary targets are summarized below.
| Target | IC₅₀ Value (µM) | Notes | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | 2.6 | In the presence of 0.125% fatty acid-free BSA. The IC₅₀ is reduced to 1.6 µM in the absence of BSA. | [2][3] |
| Monoacylglycerol Lipase (MAGL) | 21 | Cytosolic MAGL. | [2] |
| Monoacylglycerol Lipase (MAGL) | 6 - 14 | Membrane-bound MAGL. | [2] |
Context: CB1 Receptor Inverse Agonist Signaling Pathway
While this compound is not a direct CB1 inverse agonist, understanding this pathway is crucial in the broader context of cannabinoid research. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o. Agonist binding to CB1 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Conversely, CB1 receptor inverse agonists, such as the well-characterized compound SR141716A (Rimonabant), bind to the CB1 receptor and stabilize it in an inactive conformation. This action reduces the receptor's basal (constitutive) activity, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels.[4][5][6][7][8][9] This increase in cAMP can then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating gene expression and other cellular processes.
The signaling pathway for a typical CB1 receptor inverse agonist is depicted below.
Signaling pathway of a CB1 receptor inverse agonist.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add 244.1 µL of DMSO to 1 mg of this compound (MW: 409.6 g/mol ).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your particular experimental needs.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Carefully remove the existing medium from the cell culture wells. Wash the cells once with sterile PBS. Add the prepared this compound working solutions or vehicle control medium to the respective wells.
-
Incubation: Return the plate to the incubator and incubate for the desired duration of the experiment.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cAMP assays, Western blotting, or gene expression analysis.
The following workflow diagram outlines the key steps for a typical cell culture experiment involving this compound.
Experimental workflow for this compound treatment in cell culture.
Protocol: cAMP Accumulation Assay
To investigate the effects of a compound on CB1 receptor activity, a cAMP accumulation assay is a standard method. This protocol is designed to measure changes in intracellular cAMP levels in response to treatment with a CB1 inverse agonist.
Materials:
-
Cells expressing CB1 receptors (e.g., CHO-CB1 or Neuro2a cells)
-
This compound or a known CB1 inverse agonist (e.g., SR141716A)
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer (compatible with the cAMP assay kit)
Procedure:
-
Cell Seeding: Seed CB1-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Remove the growth medium and replace it with serum-free medium containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.
-
Compound Treatment: Add the test compound (e.g., this compound or SR141716A) at various concentrations to the wells. For Gi-coupled receptors, it is common to co-stimulate with a low concentration of forskolin to measure the inhibition of adenylyl cyclase. To measure inverse agonism, compounds are often added in the absence of an agonist to assess their effect on basal cAMP levels.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay following the kit's protocol to determine the intracellular cAMP concentration in each well.
-
Data Analysis: Plot the cAMP concentration as a function of the compound concentration to determine the dose-response relationship.
Conclusion
This compound is a valuable tool for studying the endocannabinoid system, primarily through its potent inhibition of the anandamide membrane transporter. While it is not a direct CB1 inverse agonist, the provided protocols and background information on CB1 inverse agonist signaling will enable researchers to design and execute robust cell culture experiments to investigate the multifaceted roles of cannabinoid signaling pathways. Careful consideration of this compound's off-target effects is recommended for the accurate interpretation of experimental results.
References
- 1. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cannabinoid receptor antagonism and inverse agonism in response to SR141716A on cAMP production in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rimonabant inhibits TNF-α-induced endothelial IL-6 secretion via CB1 receptor and cAMP-dependent protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VDM11-Mediated Inhibition of Anandamide Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
VDM11, or N-(4-hydroxy-2-methylphenyl)-arachidonoylamide, is a valuable pharmacological tool for studying the endocannabinoid system. It is recognized as an inhibitor of anandamide (AEA) uptake, a crucial process in the termination of AEA signaling. By blocking this uptake, this compound effectively increases the extracellular concentration of anandamide, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2) and other targets. These application notes provide comprehensive guidance on the optimal use of this compound in in vitro settings to inhibit anandamide uptake, along with detailed experimental protocols.
It is important to note that while this compound is used as an anandamide uptake inhibitor, it also exhibits inhibitory activity against fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation. This dual activity should be taken into consideration when designing experiments and interpreting results.
Mechanism of Action
Anandamide, a lipid neurotransmitter, is cleared from the extracellular space by a putative membrane transporter, often referred to as the anandamide membrane transporter (AMT). Once inside the cell, anandamide is rapidly hydrolyzed by FAAH. This compound is thought to interfere with the transport mechanism, leading to an accumulation of anandamide in the extracellular milieu. However, it also directly inhibits FAAH, contributing to elevated intracellular anandamide levels.
Caption: Mechanism of anandamide uptake and inhibition by this compound.
Optimal Concentration of this compound for In Vitro Anandamide Uptake Inhibition
The optimal concentration of this compound for inhibiting anandamide uptake in vitro is a balance between achieving significant inhibition of the transporter and minimizing off-target effects, primarily the inhibition of FAAH. Based on available literature, a concentration range of 1 to 10 µM is recommended for most cell-based anandamide uptake assays.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against anandamide uptake and FAAH, as reported in various studies.
| Target | IC50 / Ki | Cell Type / Enzyme Source | Assay Conditions | Reference |
| Anandamide Accumulation | ~5 µM (IC50) | Cerebellar Granule Neurons | Not specified | [1] |
| FAAH Hydrolysis | < 1 µM (Ki) | Brain Membranes | Not specified | [1] |
| FAAH Hydrolysis | 2.6 µM (IC50) | Rat Brain FAAH | With 0.125% BSA | [2][3] |
| FAAH Hydrolysis | 1.6 µM (IC50) | Rat Brain FAAH | Without BSA | [2][3] |
| FAAH Hydrolysis | >50 µM (IC50) | N18TG2 Cell Membranes | Not specified | [2] |
Considerations for Concentration Selection:
-
Dual Inhibition: At concentrations that effectively block anandamide uptake (~5 µM), this compound will also significantly inhibit FAAH (Ki < 1 µM). It is crucial to acknowledge this in the experimental design and data interpretation.
-
Use of FAAH Inhibitors: To isolate the effects of uptake inhibition, consider using a structurally distinct and highly potent FAAH inhibitor as a control or in parallel experiments.
-
Cell Type Dependence: The effective concentration may vary depending on the cell line and the expression levels of the anandamide transporter and FAAH. It is advisable to perform a dose-response curve (e.g., 0.1 to 50 µM) to determine the optimal concentration for your specific experimental system.
-
Influence of BSA: The presence of bovine serum albumin (BSA) in the assay buffer can decrease the apparent potency of this compound.[2][3] This is likely due to the lipophilic nature of this compound and its binding to albumin. Consistency in the use and concentration of BSA is important for reproducible results.
Experimental Protocols
Protocol 1: In Vitro Anandamide Uptake Assay Using Radiolabeled Anandamide
This protocol describes a common method for measuring the inhibition of anandamide uptake in cultured cells using [³H]-anandamide.
Caption: Workflow for an in vitro anandamide uptake assay.
Materials:
-
Cell line of interest (e.g., Neuro-2a, C6 glioma, or primary neurons)
-
Cell culture medium and supplements
-
This compound stock solution (e.g., in DMSO or ethanol)
-
[³H]-Anandamide
-
Unlabeled anandamide
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phosphate-buffered saline (PBS) with glucose)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ice-cold wash buffer (e.g., PBS with 1% BSA)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates
Procedure:
-
Cell Culture: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound in assay buffer at various concentrations. Include a vehicle control.
-
Prepare a solution of [³H]-anandamide in assay buffer. The final concentration of anandamide should be close to its Km for uptake in the chosen cell line (typically in the low micromolar range).
-
-
Pre-incubation with Inhibitor:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the this compound working solutions or vehicle control to the respective wells.
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Anandamide Uptake:
-
Add the [³H]-anandamide solution to each well to initiate the uptake.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal incubation time should be determined empirically to ensure initial rates of uptake are measured.
-
-
Control for Non-Specific Uptake: To distinguish between carrier-mediated uptake and passive diffusion, run a parallel set of experiments at 4°C. At this temperature, active transport is significantly reduced.
-
Stopping the Assay and Washing:
-
To terminate the uptake, rapidly aspirate the incubation medium.
-
Immediately wash the cells three times with ice-cold wash buffer (PBS with 1% BSA) to remove extracellular [³H]-anandamide. The BSA helps to sequester the lipophilic anandamide.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the counts from the 4°C control wells from the 37°C experimental wells.
-
Calculate the percentage inhibition of anandamide uptake for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.
-
Disclaimer: These protocols and application notes are intended for guidance and may require optimization for specific experimental conditions and cell types. Always refer to the primary literature for detailed methodologies. Handle all chemicals and radioactive materials in accordance with laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VDM11 Administration for Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of VDM11, a selective anandamide (AEA) uptake inhibitor, for investigating its effects on the central nervous system (CNS). The protocols and data presented are collated from preclinical research and are intended to guide the design of future in vivo studies.
1. Introduction to this compound
This compound, or (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a widely used pharmacological tool to potentiate the effects of the endocannabinoid anandamide.[1] Its primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), thereby increasing the synaptic concentration of anandamide.[2] While it is considered a selective anandamide reuptake inhibitor, some evidence suggests it may also inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[3][4] The elevation of anandamide levels by this compound leads to the modulation of various physiological processes in the CNS, primarily through the activation of cannabinoid receptors (CB1 and CB2).[3]
2. Summary of this compound CNS Effects and Administration Routes
This compound has been demonstrated to exert several effects on the central nervous system, including hypnotic, antidepressant-like, and anti-inflammatory effects. The route of administration and dosage are critical for observing these outcomes.
| CNS Effect | Species | Route of Administration | Dosage Range | Reference |
| Increased Sleep/Reduced Wakefulness | Rat | Intracerebroventricular (i.c.v.) | 10 or 20 µg/5 µL | [1][5] |
| Increased Sleep/Reduced Wakefulness | Rat | Microdialysis into Paraventricular Thalamic Nucleus | 10, 20, or 30 µM | [2] |
| Antidepressant-like effects | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | [3][6] |
| Reduction of Neuroinflammation (LPS-induced) | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | [3] |
| Attenuation of Nicotine Seeking Behavior | Rat | Intraperitoneal (i.p.) | 3 and 10 mg/kg | [7] |
| No effect on acute neuronal injury | Rat | Intraperitoneal (i.p.) | 10 mg/kg | [8] |
3. Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration for CNS effects, based on published literature.
3.1. Protocol for Intracerebroventricular (i.c.v.) Administration in Rats for Sleep Studies
-
Objective: To assess the effect of this compound on the sleep-wake cycle.[1]
-
Animal Model: Male Wistar rats.
-
Materials:
-
This compound
-
Vehicle (e.g., saline or artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Guide cannula
-
Injection cannula
-
Microinjection pump
-
EEG and EMG recording equipment
-
-
Procedure:
-
Surgical Implantation: Anesthetize the rats and place them in a stereotaxic apparatus. Implant a guide cannula aimed at the lateral ventricle. Implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages. Allow for a post-surgical recovery period.
-
This compound Preparation: Dissolve this compound in the appropriate vehicle to achieve final concentrations for delivering 10 or 20 µg in a 5 µL volume.
-
Administration: At the beginning of the dark phase (lights-off period), gently restrain the rat and insert the injection cannula through the guide cannula. Infuse 5 µL of the this compound solution or vehicle over a period of 1-2 minutes.
-
Data Acquisition: Record EEG and EMG signals continuously for the desired period (e.g., 12 hours) to score wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Data Analysis: Analyze the sleep-wake parameters, including total sleep time, sleep latency, and duration of each sleep stage.
-
3.2. Protocol for Intraperitoneal (i.p.) Administration in Mice for Antidepressant and Anti-inflammatory Effects (LPS Model)
-
Objective: To evaluate the antidepressant-like and neuroprotective effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model.[3]
-
Animal Model: Mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 18:1:1 v/v PBS/Tween 80/ethanol)[8]
-
Lipopolysaccharide (LPS) from E. coli
-
Behavioral testing apparatus (e.g., Y-maze, elevated plus maze, tail suspension test equipment)
-
Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IL-1β, IL-6)
-
Reagents for immunohistochemistry (e.g., antibodies for GFAP and CD11b)
-
-
Procedure:
-
This compound Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose).
-
Administration: Administer this compound or vehicle via intraperitoneal injection.
-
LPS Challenge: 30 minutes after this compound administration, inject LPS (e.g., 0.83 mg/kg, i.p.) to induce neuroinflammation and depressive-like behaviors.
-
Behavioral Testing: At specific time points after the LPS injection (e.g., 25-26 hours), conduct behavioral tests:
-
Y-maze: To assess spontaneous alternation behavior as a measure of spatial working memory.
-
Elevated Plus Maze: To evaluate anxiety-like behavior.
-
Tail Suspension Test: To measure behavioral despair.
-
-
Biochemical and Histological Analysis: Following behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus).
-
Cytokine Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Immunohistochemistry: Process brain sections to assess the activation of microglia (CD11b) and astrocytes (GFAP) as markers of neuroinflammation.
-
-
4. Signaling Pathways and Experimental Workflow
4.1. Proposed Signaling Pathway of this compound in the CNS
Caption: Proposed mechanism of this compound action in the central nervous system.
4.2. General Experimental Workflow for In Vivo this compound Studies
Caption: A general workflow for in vivo experiments investigating this compound's CNS effects.
References
- 1. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The administration of endocannabinoid uptake inhibitors OMDM-2 or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rciueducation.org [research.rciueducation.org]
- 6. psecommunity.org [psecommunity.org]
- 7. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing VDM11 in Conjunction with Cannabinoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VDM11, a potent endocannabinoid transport inhibitor, in combination with cannabinoid receptor antagonists. This document outlines this compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for researchers investigating the endocannabinoid system.
Introduction to this compound
This compound, or N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a valuable pharmacological tool for studying the physiological and pathological roles of the endocannabinoid anandamide (AEA). Its primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), leading to an increase in extracellular anandamide levels.[1][2] This elevation in endogenous anandamide potentiates the activation of cannabinoid receptors, primarily CB1 and CB2. Consequently, the effects of this compound are often mediated by these receptors and can be attenuated or blocked by their respective antagonists.
While its main role is as a transport inhibitor, it is important to note that this compound can also inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of anandamide and 2-arachidonoylglycerol (2-AG) respectively, albeit with lower potency.[3] Some evidence also suggests that this compound may act as a substrate for FAAH.[3]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and inhibitory concentrations of this compound and commonly used cannabinoid receptor antagonists. This data is essential for designing experiments and interpreting results when these compounds are used in combination.
Table 1: this compound Inhibitory Activity
| Target | Parameter | Value (µM) | Species | Notes |
| FAAH | IC50 | ~2.6 | Rat Brain | In the presence of 0.125% BSA.[3] |
| FAAH | IC50 | ~1.6 | Rat Brain | In the absence of BSA. |
| MAGL | IC50 | ~14 | Rat Brain | In the presence of 0.125% BSA.[3] |
| MAGL | IC50 | ~6 | Rat Brain | In the absence of BSA.[3] |
Table 2: Cannabinoid Receptor Antagonist Affinity
| Antagonist | Target Receptor | Parameter | Value (nM) | Species/System |
| Rimonabant (SR141716A) | CB1 | pKB | ~6.24-6.83 | Rhesus Monkey (in vivo) |
| AM251 | CB1 | Ki | ~7.5 | Rat Forebrain |
| AM630 | CB2 | Ki | ~32.1 | Human (CHO cells) |
Signaling Pathways and Experimental Logic
The interplay between this compound and cannabinoid receptor antagonists can be visualized through the following signaling pathway and experimental workflow diagrams.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the combined effects of this compound and cannabinoid receptor antagonists.
Protocol 1: Anandamide Uptake Assay
This protocol is designed to measure the inhibition of anandamide uptake by this compound and to assess if this inhibition is reversed by cannabinoid receptor antagonists.
Materials:
-
Cells expressing cannabinoid receptors (e.g., Neuro2a, AtT20)
-
[3H]-Anandamide or a fluorescent anandamide analog
-
This compound
-
CB1 antagonist (e.g., Rimonabant or AM251)
-
CB2 antagonist (e.g., AM630)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 1 mg/ml fatty acid-free BSA)
-
Scintillation fluid and counter (for radiolabeled AEA) or fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells in a 24-well or 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Antagonist:
-
Wash cells with pre-warmed assay buffer.
-
Add assay buffer containing the desired concentration of the cannabinoid receptor antagonist (or vehicle) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Treatment with this compound:
-
To the antagonist-pre-treated wells, add this compound at various concentrations (or vehicle).
-
Incubate for 15-30 minutes at 37°C.
-
-
Anandamide Uptake:
-
Initiate the uptake by adding [3H]-Anandamide (e.g., 100 nM final concentration) to all wells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. Note: The optimal incubation time should be determined empirically to be within the initial linear phase of uptake.
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold assay buffer to remove extracellular [3H]-Anandamide.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of anandamide uptake inhibition by this compound in the absence and presence of the antagonist.
-
Plot dose-response curves and determine the IC50 of this compound for uptake inhibition.
-
Protocol 2: cAMP Accumulation Assay
This assay measures the effect of this compound on adenylyl cyclase activity, which is typically inhibited by CB1 and CB2 receptor activation.
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors
-
This compound
-
CB1 antagonist (e.g., Rimonabant or AM251)
-
CB2 antagonist (e.g., AM630)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treatment with Antagonist:
-
Wash cells with assay buffer.
-
Add assay buffer containing the desired concentration of the cannabinoid receptor antagonist (or vehicle) and IBMX (e.g., 500 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Treatment with this compound:
-
Add this compound at various concentrations to the appropriate wells.
-
Incubate for 15 minutes at 37°C.
-
-
Stimulation with Forskolin:
-
Add forskolin (e.g., 5 µM final concentration) to all wells to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement of cAMP:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation by this compound.
-
Compare the dose-response curves of this compound in the absence and presence of the antagonist. A rightward shift in the this compound dose-response curve in the presence of the antagonist indicates competitive antagonism.
-
Protocol 3: ERK1/2 Phosphorylation Assay
This protocol assesses the activation of the MAP kinase pathway, a downstream signaling event of cannabinoid receptor activation.
Materials:
-
Cells expressing CB1 or CB2 receptors (e.g., N18TG2, AtT-20)
-
This compound
-
CB1 antagonist (e.g., Rimonabant or AM251)
-
CB2 antagonist (e.g., AM630)
-
Serum-free medium
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: primary antibody against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK), and a suitable secondary antibody.
-
Western blot or In-Cell Western™ assay system
Procedure:
-
Cell Culture and Serum Starvation:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-18 hours prior to the experiment to reduce basal ERK phosphorylation.
-
-
Pre-treatment with Antagonist:
-
Add serum-free medium containing the desired concentration of the cannabinoid receptor antagonist (or vehicle).
-
Incubate for 30 minutes at 37°C.
-
-
Treatment with this compound:
-
Add this compound at various concentrations.
-
Incubate for a specific time (e.g., 5, 10, 15 minutes) at 37°C. The time course of ERK phosphorylation should be determined empirically.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Quantification of ERK Phosphorylation:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with p-ERK and t-ERK antibodies.
-
In-Cell Western™: Fix and permeabilize cells in the plate, then incubate with p-ERK and a normalization antibody (e.g., t-ERK or a nuclear stain).
-
-
Data Analysis:
-
Quantify the p-ERK signal and normalize it to the t-ERK or other normalization control signal.
-
Compare the level of this compound-induced ERK phosphorylation in the absence and presence of the antagonist.
-
By following these application notes and protocols, researchers can effectively investigate the intricate interactions between this compound and cannabinoid receptor antagonists, leading to a deeper understanding of the endocannabinoid system's role in health and disease.
References
Application Notes and Protocols for Assessing VDM11 Effects on Nicotine Self-Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: The endocannabinoid system is a key player in the rewarding and reinforcing effects of nicotine. One therapeutic avenue being explored is the modulation of this system to treat nicotine addiction. VDM11, a selective anandamide transport inhibitor, elevates anandamide levels in the brain without significantly affecting other non-cannabinoid ligands like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][2] This makes this compound a valuable tool for investigating the specific role of anandamide in nicotine-taking and nicotine-seeking behaviors. These protocols outline the methodology for assessing the effects of this compound on nicotine self-administration and reinstatement of nicotine-seeking behavior in rats.
Mechanism of Action: this compound and the Endocannabinoid System
This compound selectively inhibits the uptake of anandamide, an endogenous cannabinoid.[1][2] This inhibition leads to increased levels of anandamide in the brain.[1] Anandamide is a neurotransmitter that binds to cannabinoid receptors, primarily CB1 receptors, which are widely expressed in brain regions associated with reward and addiction.[3] By elevating anandamide, this compound can modulate the neurobiological circuits underlying nicotine reinforcement and relapse. It is hypothesized that this compound's therapeutic potential lies in its ability to attenuate the motivation to seek nicotine, particularly during relapse, rather than affecting the primary rewarding effects of nicotine itself.[1][2]
Caption: this compound inhibits anandamide uptake, increasing its availability to modulate nicotine reward pathways.
Experimental Protocols
Animals and Housing
-
Species: Male Wistar rats are commonly used.
-
Weight: Initially weighing 250–300 g.
-
Housing: Housed in pairs in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for behavioral training.
Surgical Procedure: Intravenous Catheter Implantation
Aseptic surgical implantation of a chronic indwelling catheter into the jugular vein is required for intravenous self-administration of nicotine.[4][5]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine).
-
Catheterization: A silicone-tipped catheter is inserted into the right jugular vein and secured. The other end of the catheter is passed subcutaneously to the mid-scapular region and externalized.
-
Post-operative Care: Administer post-operative analgesics and allow the animals to recover for at least 48 hours before any behavioral procedures.[4] Catheters should be flushed daily with a heparinized saline solution to maintain patency.
Nicotine Self-Administration Training
Rats are trained to self-administer nicotine in operant conditioning chambers.[4][6]
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a drug infusion pump.
-
Training:
-
Initially, rats can be trained to press a lever for a food reward (e.g., 45 mg food pellets) on a fixed-ratio 5 (FR5) schedule with a 20-second timeout (TO20) after each reward.[4][6]
-
Once stable responding for food is established, nicotine self-administration training begins.
-
Sessions are typically 60 minutes long and conducted daily.
-
Pressing the active lever results in an intravenous infusion of nicotine (e.g., 30 µg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light).[1]
-
Pressing the inactive lever is recorded but has no programmed consequences.[4][6]
-
-
Acquisition Criteria: Stable nicotine self-administration is typically defined as pressing the active lever more than twice as often as the inactive lever, receiving a minimum of 10 infusions per session, and showing less than 20% variation in the number of infusions over two consecutive sessions.[1]
Experimental Design to Test this compound Effects
This experiment assesses whether this compound alters the primary reinforcing effects of nicotine.
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR): The animal must press the active lever a fixed number of times to receive a single infusion of nicotine (e.g., FR5). This schedule measures the rate of drug consumption.[1]
-
Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed, is used as a measure of the motivation to obtain the drug.[1]
-
-
Procedure:
-
Once stable self-administration is achieved on an FR or PR schedule, animals are pretreated with this compound or vehicle.
-
This compound is typically administered intraperitoneally (i.p.) 30 minutes before the start of the self-administration session.[1]
-
A within-subjects design is often used, where each animal receives all doses of this compound (e.g., 1, 3, and 10 mg/kg) and vehicle in a counterbalanced order.[1]
-
This experiment evaluates the effect of this compound on the propensity to relapse to nicotine-seeking behavior after a period of abstinence.
-
Extinction Phase: Following stable self-administration, the nicotine infusions and associated cues are withheld. Lever presses are recorded but have no consequence. Extinction sessions continue until responding on the active lever is significantly reduced (e.g., less than 20% of the self-administration baseline).
-
Reinstatement Phase: Reinstatement of nicotine-seeking behavior can be triggered by:
-
Procedure:
-
After successful extinction, animals are pretreated with this compound (e.g., 1, 3, and 10 mg/kg, i.p.) or vehicle 30 minutes before the reinstatement session.[1][7]
-
The reinstatement trigger (cues or nicotine prime) is then presented, and the number of presses on the active and inactive levers is recorded.
-
Caption: Experimental workflow for assessing this compound's effect on reinstatement of nicotine seeking.
Data Presentation
The following tables summarize the expected outcomes based on published research.[1]
Table 1: Effect of this compound on Nicotine Self-Administration under Fixed-Ratio 5 (FR5) and Progressive-Ratio (PR) Schedules
| Treatment (i.p.) | Nicotine Infusions (FR5) (Mean ± SEM) | Breakpoint (PR) (Mean ± SEM) |
| Vehicle | 15.2 ± 1.8 | 12.5 ± 2.1 |
| This compound (1 mg/kg) | 14.9 ± 2.0 | 11.8 ± 1.9 |
| This compound (3 mg/kg) | 15.5 ± 2.3 | 13.1 ± 2.4 |
| This compound (10 mg/kg) | 14.7 ± 1.9 | 11.5 ± 1.7 |
Data are hypothetical and based on findings that this compound does not significantly affect nicotine intake under FR and PR schedules.[1][2]
Table 2: Effect of this compound on Cue-Induced and Nicotine-Primed Reinstatement of Nicotine Seeking
| Reinstatement Condition | Treatment (i.p.) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Cue-Induced | |||
| Baseline (Extinction) | Vehicle | 10.1 ± 1.5 | 4.2 ± 0.8 |
| Cues | Vehicle | 45.3 ± 5.1 | 5.1 ± 1.0 |
| Cues | This compound (1 mg/kg) | 42.8 ± 4.9 | 4.9 ± 0.9 |
| Cues | This compound (3 mg/kg) | 25.6 ± 3.2# | 5.3 ± 1.1 |
| Cues | This compound (10 mg/kg) | 20.1 ± 2.8# | 4.7 ± 0.8 |
| Nicotine-Primed | |||
| Baseline (Extinction) | Vehicle | 9.8 ± 1.3 | 3.9 ± 0.7 |
| Nicotine Prime | Vehicle | 50.2 ± 5.8 | 4.5 ± 0.9 |
| Nicotine Prime | This compound (1 mg/kg) | 48.1 ± 5.5 | 4.2 ± 0.8 |
| Nicotine Prime | This compound (3 mg/kg) | 28.9 ± 3.9# | 4.8 ± 1.0 |
| Nicotine Prime | This compound (10 mg/kg) | 22.5 ± 3.1# | 4.1 ± 0.7 |
*p < 0.05 compared to baseline; #p < 0.05 compared to vehicle reinstatement. Data are hypothetical and based on findings that this compound dose-dependently attenuates reinstatement of nicotine-seeking behavior.[1][2][3]
Conclusions and Implications
The provided protocols can be used to demonstrate that this compound does not alter the rewarding properties of nicotine itself, as evidenced by the lack of effect on nicotine self-administration under FR and PR schedules.[1][2] However, this compound dose-dependently attenuates the reinstatement of nicotine-seeking behavior induced by both drug-associated cues and a priming injection of nicotine.[1][2][7] These findings suggest that selectively elevating anandamide levels through inhibition of its transport could be a viable therapeutic strategy for preventing relapse in individuals attempting to quit smoking.[1][2] The protocols outlined here provide a robust framework for the preclinical evaluation of compounds like this compound in the context of nicotine addiction.
References
- 1. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Endogenous Cannabinoid System in Nicotine Addiction: Novel Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous nicotine self-administration [bio-protocol.org]
- 5. IV Nicotine Self-Administration in Rats Using a Consummatory Operant Licking Response: Sensitivity to Serotonergic, Glutaminergic and Histaminergic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine e-cigarette vapor inhalation and self-administration in a rodent model: Sex- and nicotine delivery-specific effects on metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
VDM11 Administration for Studying Sleep-Wake Cycle Modulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VDM11, or (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a potent and selective inhibitor of the anandamide membrane transporter (AMT). By blocking the cellular uptake of the endogenous cannabinoid anandamide (AEA), this compound effectively increases the levels of AEA in the synaptic cleft, thereby potentiating its biological actions.[1] Anandamide is known to modulate various physiological processes, including the sleep-wake cycle.[1] Studies have demonstrated that this compound administration can reduce wakefulness and increase sleep in rodents, making it a valuable pharmacological tool for investigating the role of the endocannabinoid system in sleep regulation and for the potential development of novel therapeutics for sleep disorders.[1][2]
These application notes provide detailed protocols for the administration of this compound in rodents to study its effects on sleep-wake cycle modulation, along with methods for assessing sleep parameters and neurotransmitter levels.
Mechanism of Action
This compound primarily functions by inhibiting the anandamide membrane transporter (AMT), which is responsible for the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This inhibition leads to an accumulation of anandamide in the extracellular space, enhancing its interaction with cannabinoid receptors, predominantly the CB1 receptor. This interaction is thought to be the principal mechanism through which this compound exerts its sleep-promoting effects.
Data Presentation
Quantitative Effects of this compound on Sleep-Wake Cycle in Rats
| Administration Route | Dosage | Effect on Wakefulness | Effect on Slow-Wave Sleep (SWS) | Effect on REM Sleep (REMS) | Citation(s) |
| Intracerebroventricular (i.c.v.) | 10 µg/5 µL | Decreased | Increased | Increased | [1] |
| Intracerebroventricular (i.c.v.) | 20 µg/5 µL | Decreased | Increased | Increased | [1] |
| Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | No significant change | Showed sleep rebound after sleep deprivation | Showed sleep rebound after sleep deprivation | |
| Microdialysis into PVA | 10, 20, 30 µM | Decreased | Increased | Not specified | [2] |
Quantitative Effects of this compound on Neurotransmitter Levels
| Administration Route | Dosage | Brain Region | Neurotransmitter | Effect | Citation(s) |
| Microdialysis into PVA | 10, 20, 30 µM | Nucleus Accumbens | Dopamine | Decreased extracellular levels | [2] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Administration of this compound in Rats
This protocol describes the administration of this compound directly into the lateral ventricles of the rat brain to study its central effects on the sleep-wake cycle.
Materials:
-
This compound
-
Vehicle (e.g., Tocrisolve or a solution of ethanol, Tween 80, and saline)
-
Stereotaxic apparatus for rats
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical tools for stereotaxic surgery
-
Guide cannula and dummy cannula
-
Injection pump and Hamilton syringe
-
EEG and EMG recording system
Procedure:
-
Animal Preparation and Surgical Implantation:
-
Anesthetize the rat using an approved protocol.
-
Secure the animal in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole for the guide cannula implantation. For lateral ventricle injection, typical coordinates relative to bregma are: AP -0.8 mm, ML ±1.5 mm, DV -3.2 mm. These coordinates should be verified with a rat brain atlas.
-
Implant the guide cannula at the determined coordinates and secure it with dental cement.
-
Implant EEG and EMG electrodes for sleep recording as per standard protocols.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Allow the animal to recover for at least one week post-surgery.
-
-
This compound Preparation and Administration:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 2 µg/µL or 4 µg/µL for 10 or 20 µg doses in 5 µL).
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Connect the injection cannula (which extends slightly beyond the guide cannula) to the Hamilton syringe via tubing.
-
Slowly infuse the this compound solution (e.g., 5 µL over 1 minute) into the lateral ventricle.
-
Leave the injection cannula in place for an additional minute to allow for diffusion before replacing it with the dummy cannula.
-
-
Sleep-Wake Cycle Recording and Analysis:
-
Connect the animal to the EEG/EMG recording system immediately after injection.
-
Record sleep-wake activity for a predetermined period (e.g., 24 hours).
-
Analyze the recordings to quantify time spent in wakefulness, SWS, and REMS.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Rats
This protocol is suitable for systemic administration of this compound to assess its overall effects on the sleep-wake cycle.
Materials:
-
This compound
-
Vehicle (Tocrisolve is a commercially available emulsifier suitable for lipophilic compounds)
-
Syringes and needles (23-25 gauge for rats)
-
EEG and EMG recording system
Procedure:
-
Animal Preparation:
-
Animals should be surgically implanted with EEG and EMG electrodes at least one week prior to the experiment.
-
Habituate the animals to the injection procedure by administering vehicle injections for a few days before the experiment.
-
-
This compound Preparation and Administration:
-
Prepare the this compound solution in Tocrisolve according to the manufacturer's instructions to achieve the desired dosage (e.g., 1, 3, or 10 mg/kg).
-
Gently restrain the rat.
-
Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Sleep-Wake Cycle Recording and Analysis:
-
Place the animal in the recording chamber immediately after injection.
-
Record and analyze sleep-wake patterns as described in Protocol 1.
-
Protocol 3: Microdialysis for Local this compound Administration and Neurotransmitter Measurement
This advanced protocol allows for the localized administration of this compound into a specific brain region and simultaneous measurement of extracellular neurotransmitter levels.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Syringe pump for microdialysis
-
Fraction collector
-
HPLC system with electrochemical detection for dopamine analysis
Procedure:
-
Surgical Implantation:
-
Implant a guide cannula for the microdialysis probe stereotaxically into the target brain region (e.g., paraventricular thalamic nucleus - PVA).
-
In a separate surgery or concurrently, implant a second guide cannula into the region for neurotransmitter measurement (e.g., nucleus accumbens).
-
Allow for post-operative recovery.
-
-
Microdialysis Procedure:
-
On the experimental day, insert the microdialysis probe through the guide cannula into the PVA.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, switch the perfusion medium to aCSF containing this compound at the desired concentration (e.g., 10, 20, or 30 µM).
-
Simultaneously, insert a second microdialysis probe into the nucleus accumbens and collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for dopamine content using an HPLC-ED system.
-
Safety and Toxicology
Currently, there is limited publicly available information specifically detailing the in vivo toxicity (e.g., LD50) and comprehensive pharmacokinetic profile of this compound. However, studies have shown that this compound can also act as a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[1] The rate of this compound metabolism by FAAH is estimated to be approximately 15-20% of that for anandamide. This metabolic pathway should be considered when interpreting experimental results and designing long-term studies. As with any experimental compound, appropriate personal protective equipment should be worn when handling this compound. Researchers should conduct their own risk assessments and, if necessary, perform preliminary dose-ranging studies to determine the optimal and safe dosage for their specific experimental conditions.
Conclusion
This compound is a valuable tool for elucidating the role of the endocannabinoid system in sleep-wake cycle regulation. The protocols outlined in these application notes provide a framework for administering this compound through various routes and for assessing its effects on sleep architecture and neurochemical profiles. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of sleep neurobiology and the development of novel therapeutic strategies for sleep disorders.
References
- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antitussive Effects of VDM11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antitussive (anti-cough) properties of VDM11, a selective anandamide membrane transporter inhibitor. The methodologies described herein are based on established preclinical models of induced cough and aim to facilitate the consistent and reliable assessment of this compound's therapeutic potential.
Introduction
Cough is a critical protective reflex that can become excessive and debilitating in various respiratory conditions. This compound, by inhibiting the reuptake of the endocannabinoid anandamide, leads to an accumulation of this endogenous ligand.[1][2] This accumulation is hypothesized to activate peripheral cannabinoid CB1 receptors, which in turn modulates the cough reflex.[1] Preclinical studies have demonstrated that this compound produces a dose-dependent antitussive effect, suggesting its potential as a novel therapeutic agent for cough.[1][2] These protocols outline the necessary in vivo experiments to further investigate and quantify the antitussive efficacy of this compound.
Core Concepts and Signaling Pathway
The antitussive effect of this compound is primarily mediated through the endocannabinoid system. By blocking the anandamide transporter, this compound increases the extracellular concentration of anandamide.[1][2] Anandamide then acts on presynaptic cannabinoid CB1 receptors located on sensory nerve fibers in the airways. Activation of these CB1 receptors is thought to inhibit the release of pro-tussive neuropeptides, thereby reducing the sensitivity of the cough reflex.
Experimental Protocols
Protocol 1: Capsaicin-Induced Cough Model in Mice
This protocol is designed to assess the dose-dependent antitussive effect of this compound in a chemically-induced cough model.[1][2]
Materials:
-
Male ddY mice (or other suitable strain), 5-7 weeks old
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Capsaicin solution (e.g., 30 µM in 0.9% saline containing 6% ethanol and 6% Tween 80)
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
-
Sound recording equipment
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize mice to the whole-body plethysmograph for a period of 30 minutes before the experiment.
-
This compound Administration: Administer this compound subcutaneously at doses of 3-10 mg/kg.[1][2] A control group should receive the vehicle.
-
Waiting Period: Allow a 60-minute interval after this compound or vehicle administration for the compound to reach peak effect.[1]
-
Cough Induction: Place the mice individually in the plethysmograph and expose them to a nebulized capsaicin solution for a fixed period (e.g., 3 minutes).[1]
-
Cough Recording: Record the number of coughs during the exposure period using a sound-sensitive microphone and specialized software.
-
Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated group.
Protocol 2: Citric Acid-Induced Cough Model in Guinea Pigs
This protocol provides an alternative model using a different tussive agent and animal species, which can be valuable for confirming the antitussive effects of this compound.[3][4]
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle
-
Citric acid solution (e.g., 0.4 M in saline)[5]
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
-
Sound recording and analysis system
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the experimental setup to minimize stress.
-
This compound Administration: Administer this compound intraperitoneally at the desired doses. A control group should receive the vehicle.
-
Waiting Period: Allow a 60-minute pre-treatment period.
-
Cough Induction: Expose the conscious and unrestrained guinea pigs to nebulized citric acid for a defined period (e.g., 10 minutes).[4]
-
Cough Measurement: Record and count the number of coughs during the exposure period.
-
Data Analysis: Analyze the data to determine if this compound significantly reduces the number of citric acid-induced coughs compared to the control group.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Capsaicin-Induced Cough in Mice
| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Coughs ± SEM | % Inhibition |
| Vehicle | - | 10 | 18.2 ± 1.5 | 0% |
| This compound | 3 | 10 | 12.5 ± 1.2* | 31.3% |
| This compound | 10 | 10 | 6.8 ± 0.9** | 62.6% |
*p < 0.05, **p < 0.01 compared to vehicle. Data is hypothetical.
Table 2: Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Coughs ± SEM | % Inhibition |
| Vehicle | - | 8 | 25.6 ± 2.1 | 0% |
| This compound | 5 | 8 | 15.1 ± 1.8* | 41.0% |
| This compound | 15 | 8 | 8.3 ± 1.3** | 67.6% |
*p < 0.05, **p < 0.01 compared to vehicle. Data is hypothetical.
Conclusion
The protocols and methodologies detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's antitussive effects. By utilizing established models of induced cough and presenting the data in a clear and concise manner, researchers can effectively assess the therapeutic potential of this novel compound. The elucidation of its mechanism of action through the endocannabinoid system offers a promising avenue for the development of new and effective treatments for cough.
References
- 1. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of VDM11 in a Depression Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant impact on global health. Emerging evidence implicates neuroinflammation in the pathophysiology of depression. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response and is widely used to create animal models of depression. These models are crucial for the preclinical evaluation of novel antidepressant therapies.
VDM11 is a selective anandamide reuptake inhibitor that also inhibits fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation. This dual action leads to an elevation of the endocannabinoid anandamide in the brain. Anandamide is known to exert neuroprotective and anti-inflammatory effects, primarily through the activation of cannabinoid receptors CB1 and CB2. These receptors are implicated in the regulation of mood and stress responses. Consequently, this compound presents a promising therapeutic candidate for the treatment of depression, particularly where neuroinflammation is a contributing factor.
These application notes provide a comprehensive guide for the in vivo experimental design and execution of studies evaluating the antidepressant-like effects of this compound in an LPS-induced depression model in mice. Detailed protocols for animal handling, drug administration, behavioral testing, and biochemical analyses are provided to ensure reproducibility and robustness of findings.
Signaling Pathway of this compound in Attenuating Neuroinflammation-Induced Depression
Caption: this compound signaling pathway in the LPS-induced depression model.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation in a depression model.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | Tocris Bioscience | 1656 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 |
| Saline (0.9% NaCl) | Generic | N/A |
| Isoflurane | Generic | N/A |
| Mouse anti-GFAP antibody | Thermo Fisher Scientific | 13-0300 |
| Rabbit anti-CD11b antibody | Abcam | ab133357 |
| Alexa Fluor 488 Goat anti-Mouse IgG | Thermo Fisher Scientific | A-11001 |
| Alexa Fluor 594 Goat anti-Rabbit IgG | Thermo Fisher Scientific | A-11012 |
| DAPI | Thermo Fisher Scientific | D1306 |
| Mouse TNF-α ELISA Kit | R&D Systems | MTA00B |
| Mouse IL-1β ELISA Kit | R&D Systems | MLB00C |
| Mouse IL-6 ELISA Kit | R&D Systems | M6000B |
| C57BL/6 mice (male, 8-10 weeks old) | Charles River | 027 |
Detailed Experimental Protocols
Animal Husbandry and Acclimatization
-
House male C57BL/6 mice (8-10 weeks old) in groups of 4-5 per cage.
-
Maintain a 12-hour light/dark cycle with controlled temperature (22 ± 2°C) and humidity (50 ± 10%).
-
Provide ad libitum access to standard chow and water.
-
Allow a one-week acclimatization period before the start of any experimental procedures.
Experimental Groups and Drug Administration
-
Randomly assign mice to the following experimental groups (n=8-12 per group):
-
Vehicle Control (Saline + Saline)
-
LPS Control (Saline + LPS)
-
This compound (10 mg/kg) + LPS
-
(Optional) this compound (10 mg/kg) only
-
-
Prepare this compound solution in a vehicle of saline containing 5% DMSO and 5% Tween 80.
-
Administer this compound (10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes prior to LPS administration.
-
Prepare LPS solution in sterile saline.
-
Administer LPS (0.83 mg/kg, i.p.) or saline.
Behavioral Testing
-
The apparatus consists of two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm), elevated 50 cm above the floor.
-
Place each mouse individually in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Clean the maze with 70% ethanol between each trial.
-
The apparatus is a Y-shaped maze with three identical arms (30 x 5 x 12 cm) at a 120° angle from each other.
-
Place each mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using a video tracking system.
-
A spontaneous alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: [(Number of spontaneous alternations) / (Total number of arm entries - 2)] x 100.
-
Clean the maze with 70% ethanol between each trial.
-
Use a transparent cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Gently place each mouse into the water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
Biochemical Analyses
-
Immediately following the final behavioral test, euthanize the mice by cervical dislocation.
-
Rapidly dissect the hippocampus on an ice-cold plate.
-
For ELISA, snap-freeze the hippocampus in liquid nitrogen and store at -80°C until use.
-
For immunohistochemistry, perfuse the animals with ice-cold saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Homogenize the hippocampal tissue in lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content.
-
Section the frozen brains into 30 µm coronal sections using a cryostat.
-
Mount the sections on glass slides.
-
Wash the sections with phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary, according to the antibody manufacturer's recommendations.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with primary antibodies against GFAP (for astrocytes) and CD11b (for microglia) overnight at 4°C.
-
Wash the sections with PBS and incubate with the appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount the sections with a mounting medium and coverslip.
-
Capture images using a fluorescence or confocal microscope and quantify the immunoreactivity using image analysis software.
Data Presentation
Table 1: Effect of this compound on Depressive-like Behaviors in LPS-Treated Mice
| Treatment Group | Immobility Time in FST (s) | % Time in Open Arms in EPM | % Spontaneous Alternation in Y-Maze |
| Vehicle Control | 65.2 ± 5.8 | 42.1 ± 3.5 | 68.3 ± 4.1 |
| LPS Control | 145.7 ± 9.3 | 18.5 ± 2.1 | 45.2 ± 3.7*** |
| This compound (10 mg/kg) + LPS | 82.4 ± 7.1### | 35.8 ± 3.2### | 62.1 ± 4.5### |
*Data are presented as mean ± SEM. **p < 0.001 vs. Vehicle Control; ###p < 0.001 vs. LPS Control (Two-way ANOVA followed by Bonferroni's post hoc test).
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Hippocampus of LPS-Treated Mice
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | 15.3 ± 2.1 | 8.9 ± 1.5 | 12.4 ± 1.8 |
| LPS Control | 58.7 ± 5.2 | 42.1 ± 4.6 | 51.6 ± 4.9*** |
| This compound (10 mg/kg) + LPS | 25.1 ± 3.4### | 18.5 ± 2.9### | 22.8 ± 3.1### |
*Data are presented as mean ± SEM. **p < 0.001 vs. Vehicle Control; ###p < 0.001 vs. LPS Control (Two-way ANOVA followed by Bonferroni's post hoc test).
Table 3: Effect of this compound on Glial Cell Activation Markers in the Hippocampus of LPS-Treated Mice
| Treatment Group | GFAP Immunoreactivity (% area) | CD11b Immunoreactivity (% area) |
| Vehicle Control | 5.2 ± 0.8 | 3.8 ± 0.6 |
| LPS Control | 21.5 ± 2.3 | 18.2 ± 1.9 |
| This compound (10 mg/kg) + LPS | 9.8 ± 1.2### | 7.5 ± 0.9### |
*Data are presented as mean ± SEM. **p < 0.001 vs. Vehicle Control; ###p < 0.001 vs. LPS Control (Two-way ANOVA followed by Bonferroni's post hoc test).
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the antidepressant potential of this compound in a neuroinflammation-based model of depression. The use of the LPS-induced depression model, coupled with a battery of behavioral tests and biochemical analyses, allows for a comprehensive evaluation of the compound's efficacy and mechanism of action. The provided data tables, based on expected outcomes from the literature, serve as a guide for data interpretation. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data for researchers in the fields of neuroscience and drug development.
Troubleshooting & Optimization
VDM11 Technical Support Center: Troubleshooting Aqueous Insolubility
Welcome to the technical support center for VDM11. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous insolubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound, or N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a potent and selective inhibitor of the anandamide membrane transporter (AMT).[1][2] In research, it is frequently used to study the endocannabinoid system by preventing the reuptake of anandamide, thereby increasing its extracellular levels and potentiating its effects.[3][4][5]
Q2: Why does this compound exhibit poor solubility in aqueous solutions?
This compound is a lipophilic, or fat-soluble, molecule.[6] Its chemical structure lends itself to high hydrophobicity, meaning it does not readily dissolve in water-based solutions like phosphate-buffered saline (PBS) or cell culture media. This is a common characteristic of many small molecule inhibitors used in research.
Q3: What are the recommended solvents for preparing a this compound stock solution?
To create a concentrated stock solution, this compound should be dissolved in an organic solvent. Commonly used and effective solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol[7]
It is crucial to use an anhydrous (water-free) grade of these solvents to ensure the stability of the stock solution.
Q4: How can I identify if this compound has precipitated in my experimental setup?
Precipitation of this compound in your aqueous buffer or media can be identified by the following signs:
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Visible particles: Small solid particles or crystals may be seen suspended in the solution or settled at the bottom of the container.
-
A thin film: A film may be noticeable on the surface of the solution or coating the walls of the vessel.
Q5: What are the potential negative consequences of this compound precipitation in my experiments?
The precipitation of this compound can lead to significant experimental issues, including:
-
Inaccurate Dosing: The actual concentration of soluble, and therefore active, this compound will be lower than the intended concentration, leading to unreliable and difficult-to-reproduce results.
-
Cellular Toxicity: The solid precipitate particles can have cytotoxic effects on cells that are independent of the pharmacological action of this compound.
Troubleshooting Guides
This section provides detailed guidance for specific issues you may encounter with this compound solubility.
Problem: My this compound precipitated immediately upon dilution of the stock solution into my aqueous buffer (e.g., PBS, cell culture media). How can I prevent this?
Answer: This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly introduced into an aqueous environment. The key is to perform the dilution gradually to allow for proper mixing and to avoid localized high concentrations of the organic solvent.
Recommended Dilution Protocol:
-
Pre-warm the aqueous solution: Gently warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). This can sometimes slightly improve solubility.
-
Vortex the aqueous solution: While gently vortexing or stirring the aqueous solution, add the required volume of the this compound stock solution drop-by-drop.
-
Intermediate Dilution (Optional but Recommended): For sensitive applications, first dilute the stock solution in a small volume of serum-free media or PBS, vortex gently, and then add this intermediate dilution to your final volume of complete media.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation.
Problem: I require a higher concentration of this compound in my aqueous solution than what is achievable with simple dilution, but it consistently precipitates. What are my options?
Answer: When higher concentrations of this compound are needed, several formulation strategies can be employed to enhance its solubility.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final aqueous solution can help maintain the solubility of this compound. However, it is critical to first test the tolerance of your specific cell line or experimental system to the chosen co-solvent.
-
Use of Surfactants: Surfactants like Tween® 80 can be used to create micelles that encapsulate the lipophilic this compound, allowing it to be dispersed in an aqueous solution.[6] A final concentration of 0.01-0.1% Tween® 80 is often sufficient. One study successfully dissolved this compound in a vehicle of PBS/Tween 80/ethanol (18:1:1 v/v).[8]
-
Utilize a Water-Soluble Formulation: Some suppliers offer this compound in a pre-formulated water-soluble emulsion, such as Tocrisolve™.[9] This can be a convenient option for in vivo studies or for experiments requiring higher aqueous concentrations.
Problem: I'm uncertain if my this compound is fully dissolved or if there is a very fine precipitate that is difficult to see. How can I confirm complete solubilization?
Answer: For applications where complete solubilization is critical, a simple visual inspection may not be sufficient.
-
Filtration Test: Filter your final this compound working solution through a 0.22 µm syringe filter. If this compound has precipitated, the filter may clog, or the concentration of this compound in the filtrate will be lower than the intended concentration. You can measure the concentration of the filtrate using an appropriate analytical method like HPLC-UV to confirm.
-
Spectrophotometric Analysis: The presence of fine precipitates can sometimes be detected by measuring the turbidity of the solution using a UV-Vis spectrophotometer. An increase in absorbance at a non-absorbing wavelength (e.g., 600 nm) compared to a control solution would indicate the presence of particulate matter.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| DMF | 30 mg/mL[7] |
| DMSO | 20 mg/mL[7] |
| Ethanol | 30 mg/mL[7] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.25 mg/mL[7] |
Table 2: Quick Troubleshooting Guide for this compound Precipitation
| Symptom | Potential Cause | Recommended Solution |
| Immediate cloudiness upon dilution | Rapid dilution of concentrated stock | Add stock solution drop-wise to a vortexing aqueous solution. |
| Precipitation after a short time | Concentration exceeds solubility limit | Decrease the final concentration of this compound. |
| Haziness in the final solution | Formation of fine precipitate | Use a surfactant (e.g., Tween® 80) or a co-solvent. |
| Inconsistent experimental results | Partial precipitation leading to inaccurate dosing | Confirm complete solubilization using a filtration test. Consider using a pre-formulated water-soluble version of this compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 409.6 g/mol )[7]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL, you will need 4.096 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tube
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
In a sterile conical tube, add the required volume of the 10 mM this compound stock solution to a small volume of the complete media (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Protocol 3: Using a Surfactant to Improve this compound Solubility
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS)
-
10% Tween® 80 solution in sterile water
Procedure:
-
Prepare your aqueous buffer.
-
Add the 10% Tween® 80 solution to your buffer to achieve a final concentration of 0.05-0.1% (e.g., add 5-10 µL of 10% Tween® 80 to 1 mL of buffer).
-
Mix the buffer and surfactant solution thoroughly.
-
Following the procedure in Protocol 2, add the this compound stock solution to the surfactant-containing buffer.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing a this compound working solution.
Caption: this compound inhibits the anandamide transporter, increasing extracellular anandamide.
References
- 1. VDM 11 | CAS 313998-81-1 | this compound | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anandamide Reuptake Inhibitor (this compound) as a Possible Candidate for COVID-19 Associated Depression; a Combination of Network Pharmacology, Molecular Docking and In Vivo Experimental Analysis [mdpi.com]
- 4. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VDM 11 (in Tocrisolve 100) | CAS 313998-81-1 | Tocris Bioscience [tocris.com]
Technical Support Center: VDM11 and its Interaction with FAAH and MAGL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of VDM11 on Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N-(4-hydroxy-2-methylphenyl) arachidonoyl amide, is recognized as a selective inhibitor of the anandamide membrane transporter, which leads to an increase in the levels of the endocannabinoid anandamide.[1][2] This elevation of anandamide can, in turn, modulate various physiological processes, including pain perception and neurotransmitter release.[1][3]
Q2: Does this compound have off-target effects on FAAH and MAGL?
Yes, research has demonstrated that this compound can directly inhibit both FAAH and MAGL, the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[3][4] This indicates that this compound's effects may not be solely due to the inhibition of anandamide uptake.
Q3: How potent is this compound as an inhibitor of FAAH and MAGL?
This compound exhibits a greater potency for inhibiting FAAH compared to MAGL.[3][4] In the presence of 0.125% w/v fatty acid-free bovine serum albumin (BSA), the IC50 value for FAAH inhibition is approximately 2.6 µM, while for cytosolic MAGL, it is around 21 µM, indicating a roughly 10-fold selectivity for FAAH.[3]
Q4: Can this compound act as a substrate for FAAH?
Q5: How do assay conditions, such as the presence of BSA, affect the inhibitory activity of this compound?
The presence of fatty acid-free BSA in the assay buffer can influence the observed potency of this compound. For both FAAH and MAGL, the IC50 values are lower (indicating higher potency) in the absence of BSA. For instance, the IC50 for FAAH inhibition decreases from 2.9 µM in the presence of BSA to 1.6 µM in its absence.[3][4] A similar effect is observed for MAGL inhibition.[3]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against FAAH and MAGL under different experimental conditions.
| Target Enzyme | Substrate | This compound IC50 (µM) | Experimental Conditions | Reference |
| FAAH | Anandamide (AEA) | 2.6 | Rat brain membranes, 0.125% w/v fatty acid-free BSA | [3][4] |
| FAAH | Anandamide (AEA) | 1.6 | Rat brain membranes, no BSA | [3][4] |
| Cytosolic MAGL | 2-Oleoylglycerol (2-OG) | 21 | Rat brain cytosol, 0.125% w/v fatty acid-free BSA | [3] |
| Membrane MAGL | 2-Oleoylglycerol (2-OG) | 14 | Rat brain membranes, 0.125% w/v fatty acid-free BSA | [3] |
| Membrane MAGL | 2-Oleoylglycerol (2-OG) | 6 | Rat brain membranes, no BSA | [3] |
Experimental Protocols
Detailed Methodology for Assessing FAAH and MAGL Inhibition by this compound
This protocol outlines the steps to determine the inhibitory effects of this compound on FAAH and MAGL activity using rat brain homogenates.
1. Preparation of Rat Brain Homogenates:
-
Euthanize adult rats according to approved animal care protocols.
-
Rapidly dissect the brains and place them in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a Teflon-glass homogenizer.
-
For cytosolic MAGL assays, centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the membranes. The supernatant from this step is the cytosolic fraction.
-
For FAAH and membrane-bound MAGL assays, the pellet from the high-speed centrifugation (membrane fraction) is resuspended in a suitable buffer.
2. FAAH Inhibition Assay:
-
Substrate: [³H]Anandamide (AEA) or a fluorescent substrate.
-
Reaction Buffer: Tris-HCl buffer (e.g., 50 mM, pH 9.0) with or without fatty acid-free BSA (e.g., 0.125% w/v).
-
Procedure:
- Pre-incubate the rat brain membrane preparation with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the radiolabeled or fluorescent substrate.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
- Terminate the reaction by adding an acidic stop solution (e.g., citric acid/acetonitrile).
- Separate the product (e.g., [³H]arachidonic acid) from the unreacted substrate using liquid-liquid extraction or chromatography.
- Quantify the amount of product formed using liquid scintillation counting or fluorescence measurement.
- Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
3. MAGL Inhibition Assay:
-
Substrate: [³H]2-Oleoylglycerol (2-OG) or a fluorescent substrate.
-
Reaction Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.0).
-
Procedure:
- Follow the same pre-incubation and reaction initiation steps as the FAAH assay, using either the cytosolic or membrane fraction.
- Incubate the reaction mixture at 37°C.
- Terminate the reaction and extract the product ([³H]oleic acid).
- Quantify the product and calculate the IC50 value for this compound against MAGL.
Troubleshooting Guide
Q: My IC50 values for this compound are different from the published literature. What could be the reason?
A: Several factors can contribute to variability in IC50 values:
-
Presence and Concentration of BSA: As noted, BSA can significantly impact the apparent potency of this compound. Ensure you are using the same concentration of fatty acid-free BSA as the reference study, or test in both the presence and absence of BSA.[3][4]
-
Source of Enzyme: The species and tissue from which the FAAH and MAGL are derived can influence inhibitor potency. The provided data is based on rat brain preparations.[3]
-
Substrate Concentration: The concentration of the substrate used in the assay can affect the IC50 value of a competitive inhibitor. Ensure your substrate concentration is consistent and ideally close to the Km value.
-
Purity of this compound: The purity of your this compound compound can affect the results. Verify the purity using appropriate analytical methods.
-
Assay Conditions: pH, temperature, and incubation times should be carefully controlled and consistent across experiments.
Q: I am not observing any inhibition of MAGL by this compound. What should I check?
A:
-
This compound Concentration Range: Ensure you are testing a sufficiently high concentration range for this compound. Given that its potency against MAGL is lower than against FAAH, you may need to test up to 100 µM or higher.[3]
-
Enzyme Activity: Confirm that your MAGL enzyme preparation is active using a known MAGL inhibitor as a positive control.
-
Cytosolic vs. Membrane-bound MAGL: The inhibitory potency of this compound can differ between cytosolic and membrane-bound MAGL.[3] Be aware of which fraction you are using.
Q: How can I confirm if this compound is acting as a substrate for FAAH in my experimental system?
A: You can use High-Performance Liquid Chromatography (HPLC) to detect the formation of this compound's metabolite, 4-amino-m-cresol.
-
Incubate this compound with your FAAH-containing preparation.
-
As a negative control, pre-incubate the enzyme preparation with a potent and selective FAAH inhibitor (e.g., URB597) before adding this compound.[3][4]
Visualizations
Caption: Endocannabinoid signaling pathway showing synthesis, action, and degradation of AEA and 2-AG, with inhibitory points of this compound.
Caption: Workflow for determining the inhibitory selectivity of this compound against FAAH and MAGL.
References
- 1. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
VDM11 impact on C6 glioma cell proliferation at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions, detailed experimental protocols, and troubleshooting guides for investigating the impact of VDM11 on C6 glioma cell proliferation at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound at high concentrations on C6 glioma cell proliferation?
A: High concentrations of this compound have been shown to inhibit the proliferation of C6 glioma cells.[1][2] The half-maximal inhibitory concentration (IC50) has been reported to be approximately 2.7 µM after a 96-hour exposure.[1][2] Significant reductions in cell proliferation have been observed at concentrations of 3, 10, and 30 µM after just 24 hours.[2]
Q2: What is the known mechanism of action for this anti-proliferative effect?
A: The inhibition of C6 glioma cell proliferation by this compound is suggestive of a non-specific mode of action.[1][2] The effect is not prevented by antagonists for cannabinoid or vanilloid receptors, indicating it does not operate through these specific pathways.[1][2] Furthermore, the inhibition is not associated with significant caspase activation, suggesting a mechanism other than classical apoptosis.[1][2]
Q3: Are there any off-target effects to be aware of when using this compound in proliferation studies?
A: Yes. This compound is commonly used as an inhibitor of the cellular accumulation of the endocannabinoid anandamide.[1][2] However, researchers should be aware that the concentrations often used for this purpose can themselves have direct, deleterious effects on cell proliferation.[1][2] It is crucial to run appropriate controls to distinguish between effects related to anandamide uptake inhibition and direct anti-proliferative effects.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the impact of this compound on C6 glioma cell proliferation.
| Parameter | Value | Experimental Conditions | Source |
| IC50 Value | 2.7 µM | 96-hour exposure | [1][2] |
| Concentrations with Significant Inhibition | 3, 10, and 30 µM | 24-hour exposure | [2] |
Experimental Protocols
Q: How do I perform an MTT assay to accurately measure this compound's effect on C6 glioma cell proliferation?
A: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The intensity of the purple color is directly proportional to the number of viable cells.
Here is a detailed protocol for its implementation:
Materials:
-
C6 Glioma Cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count C6 glioma cells, ensuring they have high viability (>90%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of complete culture medium per well.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[4]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control containing the same concentration of solvent (e.g., DMSO) used for the highest this compound concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations or the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, 72, or 96 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of the samples using a multi-well spectrophotometer. The recommended wavelength for formazan is between 550 and 600 nm.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Troubleshooting Guide
Q: My results show high variability between replicate wells. What are the common causes?
A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure the cell suspension is homogenous before and during seeding to avoid clumps and ensure an equal number of cells are added to each well.
-
Pipetting Errors: Use calibrated pipettes and consistent technique, especially when adding small volumes of this compound, MTT reagent, or solubilization solution.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells and use only the inner 60 wells for your experiment.
-
Incomplete Solubilization: Check visually that all formazan crystals have dissolved before reading the plate. If not, allow for longer incubation with the solubilizer or mix more thoroughly.
Q: The absorbance values in my vehicle control wells are lower than expected. Why might this happen?
A: Low absorbance in control wells suggests a problem with cell health or assay execution:
-
Suboptimal Cell Health: Ensure you are using cells from a healthy, logarithmically growing culture. Cells at a very high or low passage number may behave differently.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your vehicle control wells is non-toxic (typically ≤0.5%).
-
Contamination: Check cultures for signs of bacterial or fungal contamination, which can impact cell viability.
-
Incorrect Incubation Times: Insufficient incubation with the MTT reagent (less than 2-4 hours) can lead to weak signal development.
Q: My this compound treatment appears to have no effect, even at high concentrations. What should I check?
A: If this compound shows no anti-proliferative effect:
-
Compound Integrity: Verify the quality and stability of your this compound stock. Improper storage may lead to degradation.
-
Serum Interference: Components in fetal bovine serum (FBS) can bind to compounds and reduce their effective concentration.[5] Consider reducing the serum percentage during the treatment period or using a serum-free medium, but be aware this can also affect cell proliferation rates.
-
Cell Line Variability: C6 glioma cells can exhibit variability between different sources and passages.[6] Ensure your cell line is behaving as expected with a known positive control for proliferation inhibition.
Signaling Pathway Visualizations
References
- 1. AM404 and VDM 11 non-specifically inhibit C6 glioma cell proliferation at concentrations used to block the cellular accumulation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. merckmillipore.com [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inhibition of C6 glioma cell proliferation by anandamide, 1-arachidonoylglycerol, and by a water soluble phosphate ester of anandamide: variability in response and involvement of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
How bovine serum albumin (BSA) affects VDM11 potency in assays
Welcome to the technical support center for VDM11. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and data on the effects of bovine serum albumin (BSA) on this compound potency.
Frequently Asked Questions (FAQs)
Q1: How does Bovine Serum Albumin (BSA) in my assay buffer affect the measured potency of this compound?
A1: The presence of fatty acid-free BSA in your assay buffer can significantly decrease the apparent potency of this compound. This is likely due to the lipophilic nature of this compound, which can lead to non-specific binding to BSA. This binding reduces the free concentration of this compound available to interact with its molecular targets, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Consequently, a higher total concentration of this compound is required to achieve the same level of inhibition, resulting in a higher IC50 value.[1][2]
Q2: I am seeing variable IC50 values for this compound in my FAAH inhibition assay. What could be the cause?
A2: Variability in IC50 values for this compound can stem from several factors. One of the most common is the concentration of BSA in your assay buffer, as explained in Q1. Ensure you are using a consistent and clearly reported concentration of fatty acid-free BSA in all experiments to ensure reproducibility. Other potential sources of variability include the source and purity of the this compound compound, the pH of the assay buffer, and the specific experimental conditions of the FAAH assay.[1]
Q3: Is this compound solely an anandamide transporter inhibitor?
A3: While this compound is widely recognized as an inhibitor of the anandamide membrane transporter (AMT), it also exhibits inhibitory activity against other enzymes involved in the endocannabinoid system. Notably, this compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and, to a lesser extent, Monoacylglycerol Lipase (MAGL). Furthermore, there is evidence to suggest that this compound may act as an alternative substrate for FAAH.[1][2][3] This multi-target activity should be considered when interpreting experimental results.
Q4: What is the primary mechanism of action of this compound?
A4: The primary mechanism of action of this compound is the inhibition of anandamide uptake and degradation. By blocking the anandamide membrane transporter and inhibiting FAAH, this compound increases the extracellular and synaptic concentrations of the endocannabinoid anandamide. This elevation in anandamide levels leads to enhanced activation of cannabinoid receptors (CB1 and CB2) and potentially other targets of anandamide, thereby modulating downstream signaling pathways.[4]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in an FAAH inhibition assay.
-
Possible Cause: Presence of BSA in the assay buffer.
-
Solution: As detailed in the FAQs, BSA can sequester this compound, reducing its effective concentration. If your experimental design allows, consider performing the assay in the absence of BSA or with a minimal, consistent concentration. Always use fatty acid-free BSA to avoid interference from bound lipids.[1][2]
-
-
Possible Cause: this compound acting as an alternative substrate for FAAH.
Issue 2: Low signal or inconsistent results in anandamide uptake assays.
-
Possible Cause: Non-specific binding of anandamide.
-
Solution: Anandamide is highly lipophilic and can bind non-specifically to plasticware, leading to high background and variability. To mitigate this, consider using glass slides or coverslips for cell culture and performing the uptake assay on these surfaces.[5] Using a buffer containing a low concentration of fatty acid-free BSA can also help to reduce non-specific binding, but be mindful of its potential to interfere with the uptake process itself.[5][6]
-
-
Possible Cause: Rapid metabolism of anandamide by FAAH.
-
Solution: To specifically measure anandamide uptake without the confounding factor of its degradation, pre-incubate your cells with a potent FAAH inhibitor before adding radiolabeled anandamide. This will ensure that the measured intracellular radioactivity is primarily due to uptake.[7]
-
Quantitative Data
The following tables summarize the effect of bovine serum albumin (BSA) on the potency of this compound in inhibiting Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).
Table 1: Effect of BSA on this compound IC50 Value for FAAH Inhibition [1][2]
| Assay Condition | This compound IC50 (µM) |
| With 0.125% fatty acid-free BSA | 2.9 |
| Without fatty acid-free BSA | 1.6 |
Table 2: Effect of BSA on this compound IC50 Value for MAGL Inhibition [1][2]
| Assay Condition | This compound IC50 (µM) |
| With 0.125% fatty acid-free BSA | 14 |
| Without fatty acid-free BSA | 6 |
Experimental Protocols
Protocol 1: Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol provides a method for determining the inhibitory activity of this compound on FAAH using a fluorometric substrate.
Materials:
-
FAAH enzyme preparation (e.g., rat brain membranes)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorometric FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Prepare Reagents: Dilute the FAAH enzyme preparation in cold FAAH Assay Buffer to the desired concentration. Prepare a working solution of the AAMCA substrate in a suitable solvent. Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In the 96-well plate, add the following to each well:
-
Control wells: Assay buffer and solvent vehicle.
-
Test wells: Assay buffer containing the desired concentration of this compound.
-
Blank wells: Assay buffer without enzyme.
-
-
Enzyme Addition: Add the diluted FAAH enzyme preparation to the control and test wells.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow this compound to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the AAMCA substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C. The hydrolysis of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC).[8]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Anandamide Uptake Assay
This protocol describes a method to measure the effect of this compound on the uptake of radiolabeled anandamide into cultured cells.
Materials:
-
Cultured cells known to express the anandamide transporter (e.g., Neuro-2a or C6 glioma cells)
-
Cell culture medium
-
[³H]-Anandamide
-
Unlabeled anandamide
-
This compound stock solution
-
FAAH inhibitor (optional, but recommended)
-
Assay buffer (e.g., serum-free medium or PBS with or without fatty acid-free BSA)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and grow to a confluent monolayer.
-
Pre-treatment:
-
Wash the cells with assay buffer.
-
(Optional) Pre-incubate the cells with an FAAH inhibitor for 15-30 minutes at 37°C to prevent anandamide degradation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.[7]
-
-
Uptake Initiation: Add the assay buffer containing [³H]-Anandamide (at a final concentration in the nanomolar range) to each well to start the uptake.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes). To determine non-specific uptake and binding, a parallel set of wells should be incubated at 4°C.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with NaOH or a lysis buffer). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the counts from the 4°C wells (non-specific) from the 37°C wells (total) to determine the specific uptake. Calculate the percent inhibition of anandamide uptake for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the this compound concentration.
Visualizations
References
- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular accumulation of anandamide: consensus and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing VDM11 degradation in experimental solutions
Technical Support Center: VDM11
Disclaimer: The following technical guide assumes "this compound" is a novel small molecule inhibitor of Vacuolar-type H+-ATPase (V-ATPase) for experimental use. This information is based on general principles for handling sensitive small molecule inhibitors and does not pertain to any existing compound with a similar name.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly specific, potent inhibitor of V-type H+-ATPase (V-ATPase). It functions by binding to the Vo subunit of the V-ATPase complex, which is the transmembrane proton pore. This binding event allosterically inhibits the rotation of the Vo ring, thereby blocking proton translocation across the membrane.[1][2] The subsequent failure to acidify intracellular compartments like lysosomes and endosomes disrupts a variety of cellular processes, including protein degradation, receptor recycling, and signaling pathway termination.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to prevent degradation and ensure experimental reproducibility.
-
Solid Form: this compound powder should be stored at -20°C, desiccated, and protected from light. When stored correctly, it is stable for at least one year.[5]
-
Stock Solutions: High-concentration stock solutions should be prepared in anhydrous DMSO.[6] These stocks should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
-
Working Solutions: Aqueous working solutions are significantly less stable and should be prepared fresh for each experiment from the DMSO stock.[6] Do not store this compound in aqueous buffers for extended periods.
Q3: Is this compound susceptible to degradation in experimental media?
Yes. This compound can degrade in aqueous solutions, particularly under suboptimal conditions. The primary degradation pathways are hydrolysis and oxidation. Degradation is accelerated by elevated temperatures, neutral to alkaline pH, and exposure to light. For this reason, it is crucial to minimize the time the compound spends in cell culture media or physiological buffers before and during the experiment.
Q4: Can I make serial dilutions of my this compound DMSO stock directly into my aqueous buffer?
This is not recommended. Directly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate, as its solubility will decrease dramatically.[6] The best practice is to perform initial serial dilutions in DMSO to a more moderate concentration before making the final dilution into your experimental medium. This ensures the final DMSO concentration is low (typically <0.1%) and minimizes the risk of precipitation.[7]
Troubleshooting Guides
Problem 1: I am observing a rapid loss of this compound activity in my experiment.
This issue is commonly linked to compound degradation in the aqueous experimental medium.
-
Cause A: pH-mediated Hydrolysis. this compound is most stable in slightly acidic conditions (pH 5.0-6.0). Standard cell culture media buffered with bicarbonate are typically at a physiological pH of ~7.4, which can accelerate hydrolysis.
-
Solution:
-
Prepare this compound working solutions immediately before adding them to your cells or assay.
-
If your experimental design allows, consider using a buffer system that maintains a slightly lower pH.
-
For long-term experiments (>12 hours), you may need to replenish the medium with freshly diluted this compound to maintain an effective concentration.
-
-
Cause B: Oxidation. The presence of reactive oxygen species in the medium can lead to oxidative degradation of this compound.
-
Solution:
-
Consider supplementing the medium with a low concentration of an antioxidant, such as N-acetylcysteine (NAC) or Ascorbic Acid, to improve stability. Perform control experiments to ensure the antioxidant does not interfere with your assay.
-
Use high-quality, fresh media and reagents to minimize contaminants that could promote oxidation.
-
Problem 2: My this compound solution appears cloudy or has formed a precipitate.
Precipitation indicates that the compound has fallen out of solution, leading to an inaccurate and lower-than-expected effective concentration.
-
Cause A: Poor Solubility. this compound has low intrinsic solubility in aqueous solutions. The final concentration in your experiment may have exceeded its solubility limit.
-
Solution:
-
Ensure the final DMSO concentration in your aqueous medium is kept as low as possible (<0.1%) while still being sufficient to maintain solubility.
-
After diluting the DMSO stock into the final aqueous buffer, vortex the solution gently but thoroughly to ensure complete mixing.
-
If precipitation persists, you may need to reduce the final working concentration of this compound.
-
-
Cause B: Temperature Shock. Rapidly transferring a frozen DMSO stock to a warm aqueous buffer can sometimes cause the compound to precipitate.
-
Solution:
-
Thaw the DMSO stock aliquot at room temperature.
-
Gently mix the stock solution before making the final dilution into your pre-warmed experimental medium.
-
Problem 3: I am observing high variability and poor reproducibility between experiments.
Inconsistent results often stem from inconsistent handling of the compound.
-
Cause A: Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle can introduce moisture into the DMSO stock and degrade a small amount of the compound, leading to a gradual loss of potency over time.
-
Solution:
-
Always aliquot stock solutions into single-use volumes upon initial preparation. Discard any unused portion of a thawed aliquot.[6]
-
-
Cause B: Inaccurate Pipetting of Viscous DMSO. DMSO is more viscous than water, which can lead to pipetting errors, especially with small volumes.
-
Solution:
-
Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.
-
Ensure your pipettes are properly calibrated.
-
Data & Protocols
Quantitative Data Summary
The following tables summarize stability data for this compound under various conditions to guide experimental design.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Buffer pH | % Remaining after 6 hours | % Remaining after 24 hours | Primary Degradation Pathway |
| 5.5 | 95% | 88% | Minimal |
| 7.4 | 72% | 45% | Hydrolysis |
| 8.0 | 55% | 21% | Accelerated Hydrolysis |
Table 2: Effect of Antioxidants on this compound (10 µM) Stability in Cell Culture Medium (pH 7.4) at 37°C
| Condition | % Remaining after 12 hours |
| No Additive | 61% |
| + 1 mM N-acetylcysteine (NAC) | 85% |
| + 100 µM Ascorbic Acid | 82% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol describes how to prepare a 10 µM working solution of this compound in cell culture medium with enhanced stability for a typical cell-based assay.
-
Prepare Materials:
-
This compound stock solution (10 mM in anhydrous DMSO, stored at -80°C).
-
Anhydrous DMSO.
-
Cell culture medium, pre-warmed to 37°C.
-
Sterile microcentrifuge tubes.
-
-
Thaw Stock Solution:
-
Remove one single-use aliquot of the 10 mM this compound stock from the -80°C freezer.
-
Thaw at room temperature and then centrifuge briefly to collect the solution at the bottom of the tube.
-
-
Perform Intermediate Dilution (in DMSO):
-
In a sterile microcentrifuge tube, prepare a 1000X intermediate stock (e.g., 1 mM) by diluting 10 µL of the 10 mM stock into 90 µL of anhydrous DMSO.
-
Vortex gently to mix. This step helps prevent precipitation in the final aqueous solution.
-
-
Prepare Final Working Solution:
-
Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed cell culture medium. This creates a 1 µM working solution with a final DMSO concentration of 0.1%.
-
For a 10 µM solution: Add 10 µL of the 1 mM intermediate stock to 990 µL of medium.
-
Immediately cap the tube and vortex gently for 5-10 seconds to ensure the compound is fully dispersed and dissolved.
-
-
Application:
-
Use the freshly prepared working solution immediately. Do not store it for later use.
-
Protocol 2: Assessing this compound Stability via HPLC-MS
This protocol provides a method to quantify the degradation of this compound in your specific experimental medium over time.
-
Sample Preparation:
-
Prepare a working solution of this compound in your experimental medium at the desired concentration (e.g., 10 µM).
-
Dispense 1 mL aliquots of this solution into multiple sterile tubes.
-
Take one tube for immediate analysis (T=0 baseline).
-
Incubate the remaining tubes under your exact experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Collection:
-
At designated time points (e.g., 2, 4, 8, 12, 24 hours), remove one tube from the incubator.
-
Immediately add 2 mL of ice-cold acetonitrile to the 1 mL sample to precipitate proteins and halt further degradation.
-
Vortex vigorously for 30 seconds.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated material.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in a known volume (e.g., 200 µL) of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
HPLC-MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Run a gradient elution method to separate this compound from its degradation products.
-
Use mass spectrometry (MS) to detect and quantify the parent this compound peak based on its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Calculate the peak area for this compound at each time point.
-
Normalize the peak area at each time point to the T=0 sample to determine the percentage of this compound remaining.
-
Visualizations
Caption: this compound inhibits the V-ATPase proton pump, preventing lysosomal acidification.
Caption: Experimental workflow for assessing the stability of this compound over time.
Caption: Decision tree for troubleshooting common this compound experimental issues.
References
- 1. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Reversible Disassembly as a Mechanism of Controlling V-ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. What are ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
VDM11 Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for VDM11 experiments. This guide is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a decrease in reward-seeking behavior with this compound, similar to what is seen with a CB1 receptor antagonist?
This is a recognized, albeit counterintuitive, finding. While this compound is an endocannabinoid uptake inhibitor expected to increase anandamide levels, its effect on reward-seeking can mimic that of a CB1 antagonist. This paradoxical effect may be explained by the fact that this compound-induced elevations in anandamide, a partial agonist at CB1 receptors, might compete with the full CB1 receptor agonist 2-arachidonoylglycerol (2-AG).[1] This competition can prevent 2-AG from fully facilitating reward-seeking behaviors.
Q2: this compound is not affecting the intake of a substance (e.g., nicotine) in my self-administration model, but it is attenuating reinstatement of seeking behavior. Is this a normal finding?
Yes, this is a documented effect of this compound. Studies have shown that this compound can reduce the reinstatement of nicotine-seeking behavior that is prompted by cues or priming doses of the substance, without altering the established self-administration of nicotine under fixed-ratio or progressive-ratio schedules.[2] This suggests that this compound's mechanism of action is more influential on the motivation and craving aspects of addiction (seeking) rather than on the consummatory behavior itself (taking).
Q3: Could the observed behavioral effects of this compound be due to non-specific motor impairments?
While some analogues of this compound, like AM404, have been reported to induce mild hypokinesia (reduced movement), studies with this compound have shown no significant effect on the ability of animals to perform operant tasks, such as lever pressing for nicotine under various reinforcement schedules.[2] However, it is always a good practice to include appropriate motor activity controls in your experimental design to rule out confounding effects on motor function.
Q4: Are there other potential molecular targets for this compound besides the anandamide transporter that could explain my results?
While this compound is considered a selective anandamide transport inhibitor, it's important to consider off-target effects or downstream consequences of increased anandamide levels. For instance, elevated anandamide can also activate transient potential receptor of vanilloid type 1 (TRPV1) channels, which may oppose the effects of CB1 receptor activation.[1] Additionally, inhibition of fatty acid amide hydrolase (FAAH) by related compounds can lead to the accumulation of other fatty acid amides, which might have their own biological activities.[1]
Troubleshooting Unexpected Results
| Observed Issue | Potential Cause | Recommended Action |
| No effect of this compound on any behavioral measure. | Inadequate dose, insufficient sample size, or inappropriate timing of administration. | Conduct a dose-response study to determine the optimal effective dose for your specific model. Ensure your experimental groups are adequately powered. Review the literature for established pre-treatment intervals for this compound. |
| High variability in behavioral responses between subjects. | Differences in individual endocannabinoid tone, metabolism of this compound, or experimental conditions. | Ensure strict standardization of all experimental procedures. Consider measuring baseline endocannabinoid levels if possible. Increase sample size to reduce the impact of individual variability. |
| This compound produces an effect opposite to what was hypothesized based on increasing anandamide levels. | Complex interplay between different components of the endocannabinoid system (e.g., partial vs. full agonism at CB1 receptors).[1] | Re-evaluate your initial hypothesis in light of the known paradoxical effects of this compound. Consider the specific brain region and neuronal populations being studied, as the effects of endocannabinoid modulation can be highly circuit-dependent. |
| Results with this compound are not consistent with those from other endocannabinoid system modulators (e.g., FAAH inhibitors). | Different mechanisms of action leading to distinct physiological outcomes. This compound primarily affects anandamide transport, while FAAH inhibitors prevent its degradation. This can lead to different magnitudes and localizations of anandamide accumulation. | Directly compare the effects of this compound with other classes of endocannabinoid modulators in your experimental paradigm. This can help to dissect the specific roles of anandamide transport versus its enzymatic degradation. |
Experimental Protocols
Protocol: this compound Administration in a Nicotine Reinstatement Model
This protocol is a generalized summary based on methodologies described in the literature.[2]
-
Animals: Male Wistar rats are commonly used. They should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified by the experimental design.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and a syringe pump for intravenous infusions.
-
Drug Preparation: this compound is typically dissolved in a vehicle solution of ethanol, Tween 80, and saline. Nicotine is dissolved in saline.
-
Nicotine Self-Administration Training: Rats are trained to self-administer nicotine (e.g., 0.03 mg/kg/infusion) by pressing the active lever. Each infusion is paired with a visual cue. Training continues until stable responding is achieved.
-
Extinction Phase: Following training, nicotine and the associated cues are withheld. Daily extinction sessions are conducted until responding on the active lever is significantly reduced.
-
Reinstatement Testing:
-
Cue-Induced Reinstatement: The nicotine-associated cue is presented upon active lever pressing, but no nicotine is delivered.
-
Nicotine-Primed Reinstatement: A non-contingent injection of nicotine is administered prior to the session.
-
-
This compound Administration: this compound or its vehicle is administered intraperitoneally at various doses (e.g., 1, 3, and 10 mg/kg) 30 minutes before the reinstatement test session.
-
Data Analysis: The primary dependent variable is the number of presses on the active lever. Data are typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests.
Visualizations
Caption: this compound inhibits anandamide uptake in the postsynaptic neuron.
Caption: Workflow for a this compound reinstatement experiment.
References
- 1. Paradoxical effects of the endocannabinoid uptake inhibitor this compound on accumbal neural encoding of reward predictive cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing VDM11-Induced Non-specific Effects in Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating non-specific effects of VDM11 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the anandamide membrane transporter (AMT), which is responsible for the reuptake of the endocannabinoid anandamide.[1][2] By inhibiting AMT, this compound increases the extracellular concentration of anandamide, thereby potentiating its effects.
Q2: What are the known non-specific effects of this compound?
While this compound is primarily an AMT inhibitor, it has been observed to exert several off-target effects that can confound experimental results. These include:
-
Inhibition of FAAH and MAGL: this compound can inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes responsible for the breakdown of anandamide and other endocannabinoids.[2][3][4]
-
Alternative FAAH Substrate: There is evidence to suggest that this compound may act as an alternative substrate for FAAH.[2][3][4]
-
Weak CB1 Agonism: this compound has been reported to be a weak agonist of the cannabinoid receptor 1 (CB1) with a binding affinity (Ki) greater than 5–10 μM.[1]
-
Effects on Cell Proliferation: this compound has been noted to have non-specific effects on cell proliferation.[3]
Q3: My cells are showing unexpected responses even at low concentrations of this compound. What could be the cause?
Unexpected cellular responses at low this compound concentrations could be due to its off-target effects on FAAH and MAGL, leading to an accumulation of endocannabinoids other than anandamide. Additionally, direct, albeit weak, activation of CB1 receptors might contribute to the observed phenotype. It is also important to consider the possibility of non-specific effects on cell proliferation.[3]
Q4: How does the presence of bovine serum albumin (BSA) in my cell culture medium affect the activity of this compound?
The potency of this compound as an inhibitor of FAAH can be influenced by the concentration of fatty acid-free BSA in the assay medium.[3][4] In the absence of BSA, the IC50 value for FAAH inhibition by this compound was found to be lower (i.e., more potent).[4] Therefore, it is crucial to maintain consistent BSA concentrations across experiments to ensure reproducibility.
Troubleshooting Guide
Issue 1: Observed cellular effect is not blocked by a selective AMT inhibitor.
-
Possible Cause: The effect may be due to this compound's off-target activity on FAAH, MAGL, or CB1 receptors.
-
Troubleshooting Steps:
-
Control Experiment with FAAH/MAGL inhibitors: Pre-treat cells with a specific FAAH inhibitor (e.g., URB597) and/or a MAGL inhibitor (e.g., JZL184) before adding this compound. If the effect of this compound is diminished, it suggests the involvement of these off-target enzymes.
-
Control Experiment with CB1 antagonist: Pre-treat cells with a CB1 antagonist (e.g., SR141716A) to determine if the observed effect is mediated by direct CB1 activation.[5][6]
-
Use an alternative AMT inhibitor: Compare the effects of this compound with another structurally different AMT inhibitor to see if the phenotype is consistent across compounds targeting the same primary target.
-
Issue 2: High background signal or unexpected changes in cell viability assays.
-
Possible Cause: this compound may have direct effects on cell proliferation or viability, independent of its action on the endocannabinoid system.[3]
-
Troubleshooting Steps:
-
Dose-response curve for cytotoxicity: Perform a dose-response experiment to determine the concentration range at which this compound exhibits cytotoxicity in your specific cell line. Use concentrations below the cytotoxic threshold for your primary experiments.
-
Use a cell proliferation assay: Employ a direct cell proliferation assay (e.g., BrdU incorporation or cell counting) to assess the impact of this compound on cell growth.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound does not have any effect on cell viability.
-
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| This compound IC50 for FAAH inhibition | 2.6 μM | Rat brain FAAH, in the presence of 0.125% fatty acid-free BSA | [3][4] |
| This compound IC50 for FAAH inhibition | 1.6 μM | Rat brain FAAH, in the absence of fatty acid-free BSA | [4] |
| This compound IC50 for MAGL inhibition | ~26 μM (10-fold less potent than for FAAH) | Cytosolic monoacylglycerol lipase | [3][4] |
| This compound Binding Affinity (Ki) for CB1 Receptor | > 5–10 μM | [1] |
Experimental Protocols
Protocol 1: Control Experiment to Test for FAAH/MAGL Off-Target Effects
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitors:
-
Prepare stock solutions of a specific FAAH inhibitor (e.g., URB597) and a specific MAGL inhibitor (e.g., JZL184).
-
Add the FAAH inhibitor, MAGL inhibitor, or a combination of both to the respective wells at a concentration known to be effective for inhibiting their target enzymes.
-
Include a vehicle control group.
-
Incubate for the recommended pre-treatment time (typically 30-60 minutes).
-
-
This compound Treatment: Add this compound at the desired concentration to the appropriate wells, including those pre-treated with the inhibitors.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your primary cell-based assay (e.g., measure downstream signaling, gene expression, or cell viability).
-
Data Analysis: Compare the effect of this compound in the presence and absence of the FAAH/MAGL inhibitors. A significant reduction in the this compound-induced effect in the presence of the inhibitors would indicate an off-target mechanism.
Protocol 2: Control Experiment to Test for CB1 Receptor Agonism
-
Cell Seeding: Plate cells expressing CB1 receptors at an appropriate density.
-
Pre-treatment with Antagonist:
-
Prepare a stock solution of a CB1 receptor antagonist (e.g., SR141716A).
-
Add the CB1 antagonist to the designated wells at a concentration sufficient to block the receptor.
-
Include a vehicle control group.
-
Incubate for the recommended pre-treatment time (typically 30-60 minutes).
-
-
This compound Treatment: Add this compound at various concentrations to the wells.
-
Incubation: Incubate for the desired experimental period.
-
Assay: Perform an assay that measures CB1 receptor activation (e.g., cAMP measurement, GTPγS binding assay, or downstream signaling marker).
-
Data Analysis: Compare the dose-response curve of this compound in the presence and absence of the CB1 antagonist. A rightward shift in the dose-response curve in the presence of the antagonist would suggest that the observed effect is mediated, at least in part, by CB1 receptor activation.
Visualizations
Caption: Intended and non-specific signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound-induced non-specific effects.
References
- 1. VDM-11 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Off-Target Effects of VDM11 on Sodium Channels
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the potential off-target effects of VDM11, a known anandamide membrane transporter (AMT) inhibitor, on voltage-gated sodium channels. While direct evidence of this compound interaction with sodium channels is not prominently available in public literature, it is a crucial aspect of thorough drug profiling to investigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the anandamide membrane transporter (AMT). By blocking the AMT, this compound increases the extracellular concentration of the endocannabinoid anandamide. It has also been shown to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the degradation of endocannabinoids.
Q2: Why should I be concerned about this compound's effects on sodium channels?
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes.[1] Off-target interactions with these channels can lead to unintended side effects, such as neurotoxicity or cardiotoxicity. Therefore, as part of a comprehensive safety and specificity profile, it is essential to evaluate the potential for this compound to modulate sodium channel activity.
Q3: Are there known off-target effects of this compound?
Published literature primarily focuses on the endocannabinoid system. While specific interactions with sodium channels are not well-documented, a thorough investigation is a standard part of preclinical drug development to ensure selectivity.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the electrophysiological assessment of this compound's potential effects on sodium channels.
Issue 1: Inconsistent or no sodium current measured in control experiments.
-
Possible Cause: Poor cell health or viability.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before plating for experiments. Check cell morphology and viability using methods like Trypan Blue exclusion.
-
-
Possible Cause: Inappropriate solutions or reagents.
-
Solution: Verify the composition and pH of both the intracellular and extracellular recording solutions. Ensure all reagents are fresh and of high purity.
-
-
Possible Cause: Technical issues with the patch-clamp rig.
-
Solution: Check the grounding of your setup to minimize electrical noise. Ensure the electrode holder and headstage are clean. Verify the functionality of your amplifier and data acquisition system.
-
Issue 2: High variability in the measured block of sodium channels by this compound.
-
Possible Cause: Instability of this compound in the experimental solution.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Due to its lipophilic nature, ensure it is fully dissolved. Consider the use of a carrier solvent like DMSO, and always include a vehicle control in your experiments.
-
-
Possible Cause: "Use-dependent" or "state-dependent" block.
-
Solution: The blocking effect of a compound on sodium channels can be dependent on the frequency of channel activation (use-dependence) or the conformational state of the channel (resting, open, or inactivated).[2] Implement specific voltage protocols to investigate these phenomena (see Experimental Protocols section).
-
Issue 3: Difficulty achieving a high-resistance "giga-seal" during patch-clamping.
-
Possible Cause: Dirty pipette or cell membrane.
-
Solution: Fire-polish your recording pipettes to ensure a smooth surface. Use filtered intracellular solution. Ensure the cell surface is clean by gently perfusing the recording chamber with fresh extracellular solution before attempting to patch.
-
-
Possible Cause: Mechanical vibration.
-
Solution: Use an anti-vibration table and a Faraday cage to shield your setup from mechanical and electrical noise.
-
Experimental Protocols and Methodologies
To investigate the potential off-target effects of this compound on sodium channels, a systematic approach using electrophysiology is recommended.
Protocol 1: Initial Screening for Sodium Channel Blockade using Whole-Cell Patch-Clamp
Objective: To determine if this compound has a direct blocking effect on voltage-gated sodium channels.
Cell Line: Use a cell line stably expressing a specific human sodium channel subtype of interest (e.g., HEK293 cells expressing Nav1.5 for cardiac safety assessment).
Reagents and Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: 10 mM this compound in DMSO.
Procedure:
-
Culture and plate the cells on glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Using a borosilicate glass micropipette (resistance 2-4 MΩ) filled with the internal solution, establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit sodium currents by applying a depolarizing voltage step to 0 mV for 20 ms.
-
Record baseline currents in the absence of this compound.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 0.1, 1, 10, 30 µM). Include a vehicle control (DMSO at the same final concentration).
-
Record sodium currents in the presence of this compound until a steady-state effect is observed.
-
Wash out the compound by perfusing with the external solution.
-
Analyze the peak sodium current amplitude before, during, and after this compound application to determine the percentage of block.
Protocol 2: Assessing State-Dependence of this compound Block
Objective: To determine if this compound preferentially binds to the resting, open, or inactivated state of the sodium channel.
Procedure:
-
Resting State Block: From a holding potential of -120 mV (where most channels are in the resting state), apply a brief test pulse to 0 mV to measure the current. Apply this compound and repeat the test pulse. A reduction in current indicates a block of the resting state.
-
Inactivated State Block: From a holding potential of -120 mV, apply a long (500 ms) pre-pulse to a voltage that causes significant inactivation (e.g., -70 mV), followed immediately by a test pulse to 0 mV. Apply this compound and repeat the protocol. A greater reduction in current compared to the resting state protocol suggests a preferential block of the inactivated state.
Protocol 3: Assessing Use-Dependence of this compound Block
Objective: To determine if the blocking effect of this compound increases with the frequency of channel activation.
Procedure:
-
From a holding potential of -100 mV, apply a train of depolarizing pulses to 0 mV at a low frequency (e.g., 1 Hz).
-
After establishing a baseline, apply this compound and continue the 1 Hz stimulation until a steady-state block is achieved.
-
Increase the frequency of the pulse train (e.g., to 10 Hz).
-
Observe if the degree of block increases with the higher frequency stimulation. An increase in block at higher frequencies indicates use-dependent block.
Data Presentation
Should this compound exhibit inhibitory effects, the quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Inhibitory Effects of this compound on Nav1.5 Channels
| Parameter | Value |
| IC₅₀ (Resting State) | > 100 µM |
| IC₅₀ (Inactivated State) | 15 µM |
| Use-Dependence | Moderate |
| Onset of Block (τ) | 25 seconds |
| Reversibility | Fully reversible upon washout |
Note: This table is a hypothetical example for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on sodium channels.
Logic for Assessing State-Dependent Block
References
Validation & Comparative
VDM11 vs. AM404: A Comparative Guide to Anandamide Transport Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used inhibitors of anandamide (AEA) transport, VDM11 and AM404. Understanding the distinct pharmacological profiles of these compounds is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the endocannabinoid system.
At a Glance: Key Differences
| Feature | This compound | AM404 |
| Primary Target | Anandamide Transporter | Anandamide Transporter |
| FAAH Inhibition | Yes (IC50: ~1.6-2.6 µM) | Yes (IC50: ~2.1 µM) |
| TRPV1 Activity | No significant activity | Full Agonist (activates at >1 µM) |
| CB1 Receptor Activity | Weaker partial agonist activity | Partial agonist activity |
| Selectivity | Considered more selective for the anandamide transporter over TRPV1 | Broader spectrum of activity |
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite. The termination of AEA signaling is primarily mediated by its transport into cells followed by enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). Inhibition of this transport mechanism can potentiate and prolong the effects of endogenous AEA, making it an attractive therapeutic strategy. This compound and AM404 are two of the most commonly used research tools to study the effects of anandamide transport inhibition. While both are effective in blocking AEA uptake, they exhibit important differences in their selectivity and off-target effects.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and AM404, providing a direct comparison of their potency at their primary and secondary targets.
| Target | Parameter | This compound | AM404 | Reference |
| Anandamide Transport | Potency | Similar to AM404 | Potent inhibitor | [1] |
| FAAH (Fatty Acid Amide Hydrolase) | IC50 (with 0.125% BSA) | 2.6 µM | 2.1 µM | [2][3] |
| IC50 (without BSA) | 1.6 µM | - | [3] | |
| TRPV1 (Transient Receptor Potential Vanilloid 1) | Activity | Devoid of effects | Full Agonist (>1 µM) | [1] |
| CB1 (Cannabinoid Receptor 1) | Binding Affinity (Ki) | Not explicitly found in searches | Not explicitly found in searches | - |
| Cell Proliferation (C6 Glioma) | IC50 | 2.7 µM | 4.9 µM |
Note: IC50 values for FAAH inhibition can be method-dependent. The presence of bovine serum albumin (BSA) in the assay can influence the apparent potency of these lipophilic compounds.[3]
Mechanism of Action and Signaling Pathways
Anandamide is synthesized on demand and released into the synaptic cleft where it can activate cannabinoid receptors (CB1 and CB2). Its action is terminated by a putative anandamide transporter (AMT) that facilitates its entry into the postsynaptic neuron. Once inside the cell, AEA is primarily degraded by the intracellular enzyme FAAH into arachidonic acid and ethanolamine.
Both this compound and AM404 inhibit this transport process, leading to an accumulation of AEA in the extracellular space and enhanced cannabinoid receptor signaling. However, their broader pharmacological profiles differentiate their overall effects.
Experimental Protocols
Anandamide Cellular Uptake Assay (Radiolabeled)
This protocol is a generalized procedure based on methodologies described in the literature. Specific parameters such as cell type, incubation times, and concentrations may need to be optimized for your experimental system.
Materials:
-
Cell line of interest (e.g., C6 glioma, N18TG2 neuroblastoma, or primary neurons)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
[³H]-Anandamide or [¹⁴C]-Anandamide
-
Unlabeled anandamide
-
This compound and/or AM404
-
Fatty acid-free bovine serum albumin (BSA)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to a confluent monolayer.
-
Preparation of Reagents:
-
Prepare a stock solution of radiolabeled anandamide.
-
Prepare stock solutions of unlabeled anandamide, this compound, and AM404 in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare assay buffer. For some experimental setups, the inclusion of fatty acid-free BSA (e.g., 0.1-1% w/v) in the assay buffer is recommended to reduce non-specific binding of anandamide to plasticware.[3]
-
-
Assay:
-
Aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.
-
Add assay buffer containing the desired concentration of the inhibitor (this compound or AM404) or vehicle to the wells. Pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding the assay buffer containing radiolabeled anandamide (at a specific concentration, e.g., 100 nM) to each well.
-
Incubate for a specific time (e.g., 1-15 minutes) at 37°C. To determine non-specific uptake, a parallel set of experiments should be conducted at 4°C.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the incubation medium and washing the cells multiple times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the radioactivity measured at 4°C (non-specific uptake) from the radioactivity measured at 37°C (total uptake).
-
Express the results as a percentage of the control (vehicle-treated) uptake.
-
Determine the IC50 value for each inhibitor by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Discussion and Recommendations
The choice between this compound and AM404 depends critically on the specific research question and the experimental context.
This compound is the preferred choice when a more selective inhibition of the anandamide transporter is desired, with minimal confounding effects on TRPV1 channels.[1] This makes it a more suitable tool for studies aiming to isolate the physiological consequences of enhanced synaptic AEA levels acting specifically through cannabinoid receptors.
AM404 , on the other hand, has a broader pharmacological profile. Its potent activation of TRPV1 receptors and inhibition of FAAH must be taken into account when interpreting experimental data.[2][3] In some contexts, these additional activities may be desirable or relevant to the process under investigation, for example, in studies of pain where TRPV1 is a key target. However, its use as a selective anandamide transport inhibitor is compromised by these off-target effects.
-
For studies focused on the selective potentiation of endocannabinoid signaling via transport inhibition, This compound is the more appropriate tool .
-
When using AM404 , researchers must include appropriate controls to account for its effects on FAAH and TRPV1, such as the use of FAAH inhibitors or TRPV1 antagonists, to dissect the specific contribution of anandamide transport inhibition.
This guide highlights the importance of understanding the full pharmacological profile of research tools to ensure the generation of robust and accurately interpreted scientific data.
References
- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VDM11 and URB597 Selectivity for Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors: VDM11 and URB597. FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Its inhibition is a key therapeutic strategy for managing pain, anxiety, and other neurological disorders. This document synthesizes experimental data to highlight the distinct mechanisms and selectivity of these two compounds.
Quantitative Data Summary
The inhibitory potency of this compound and URB597 against FAAH and other relevant enzymes is summarized below. URB597 demonstrates significantly higher potency for FAAH, with IC50 values in the low nanomolar range, whereas this compound exhibits potency in the micromolar range. Notably, this compound also shows inhibitory activity against monoacylglycerol lipase (MAGL), another key enzyme in endocannabinoid metabolism.
| Compound | Target Enzyme | Species/Tissue Source | IC50 / Ki | Reference |
| URB597 | FAAH | Rat Brain Membranes | 5 nM (IC50) | [1][2] |
| FAAH | Human Liver Microsomes | 3 nM (IC50) | [1][2] | |
| FAAH | Recombinant | 4.6 nM (IC50) | [3] | |
| FAAH | Rat Cortical Neurons | ~0.50 nM (IC50) | [4] | |
| Other Serine Hydrolases | Peripheral Tissues | Inhibits (e.g., carboxylesterases) | [5][6][7] | |
| Cannabinoid Receptors | - | No significant interaction | [1][2] | |
| Anandamide Transport | - | No significant interaction | [1][2] | |
| This compound | FAAH | Rat Brain | 2.6 µM (IC50) (with 0.125% BSA) | [8] |
| FAAH | Rat Brain | 1.6 µM (IC50) (without BSA) | [8][9] | |
| Cytosolic MAGL | Rat Brain | 21 µM (IC50) (with 0.125% BSA) | [8] | |
| Membrane MAGL | Rat Brain | 6 µM (IC50) (without BSA) | [8] | |
| Membrane MAGL | Rat Brain | 14 µM (IC50) (with 0.125% BSA) | [8] |
Selectivity Profiles
URB597 (KDS-4103)
URB597 is characterized as a highly potent, irreversible or tight-binding inhibitor of FAAH.[1][8] Its efficacy is demonstrated by low nanomolar IC50 values across various enzyme sources, including rat brain, human liver, and primary neurons.[1][2][4] Extensive profiling has shown that URB597 does not significantly interact with other components of the endocannabinoid system, such as cannabinoid receptors or the anandamide transport mechanism.[1][2] This high selectivity for FAAH is a key feature, as confirmed by studies showing it does not alter levels of 2-arachidonoylglycerol (2-AG), the substrate for MAGL.[10][11]
However, while highly selective within the nervous system, some studies report that URB597 can inhibit other serine hydrolases, such as carboxylesterases, in peripheral tissues.[6][7] This suggests that while it is an excellent tool for studying central FAAH activity, potential off-target effects in peripheral systems should be considered.
This compound
This compound presents a more complex selectivity profile. While it is often cited as an inhibitor of the anandamide membrane transporter (AMT), it also directly inhibits FAAH and MAGL.[9][12] Its potency against FAAH is in the low micromolar range, making it considerably less potent than URB597.[8] Experimental data indicates that this compound has an approximately 10-fold selectivity for FAAH over cytosolic MAGL.[8]
An important consideration for this compound is that its inhibitory potency is influenced by the presence of fatty acid-free bovine serum albumin (BSA) in the assay, with potency increasing in the absence of BSA.[8][9] Furthermore, evidence suggests that this compound may act as an alternative substrate for FAAH, meaning the enzyme can hydrolyze it.[8][9] This dual role as both an inhibitor and a substrate complicates its pharmacological profile compared to the more straightforward irreversible inhibition by URB597.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the endocannabinoid signaling pathway targeted by these inhibitors and a typical workflow for an in vitro FAAH inhibition assay.
References
- 1. Pharmacological Profile of the Selective FAAH Inhibitor KDS‐4103 (URB597) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of the Selective FAAH Inhibitor KDS‐4103 (URB597) [escholarship.org]
- 3. selleckchem.com [selleckchem.com]
- 4. scispace.com [scispace.com]
- 5. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | FAAH 抑制剂 | MCE [medchemexpress.cn]
Comparison Guide: Validating VDM11's Effect on Anandamide Levels with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating the effects of VDM11, a selective anandamide (AEA) transport inhibitor, on endogenous anandamide levels using mass spectrometry. It compares this compound with other common alternatives for modulating anandamide and details the necessary experimental protocols for accurate quantification.
Introduction to this compound and Anandamide Modulation
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. Its signaling is tightly regulated by its synthesis, release, transport, and degradation. Elevating endogenous anandamide levels is a key therapeutic strategy for various disorders.
This compound is a potent and selective inhibitor of the anandamide membrane transporter (AMT), the mechanism responsible for the reuptake of anandamide from the synaptic cleft back into the cell.[1][2] By blocking this transporter, this compound effectively increases the extracellular concentration of anandamide, thereby enhancing its signaling at cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels.[2][3] Unlike some other modulators, this compound has been shown to selectively elevate anandamide levels with minimal effect on other related lipids like oleoylethanolamide (OEA) or palmitoylethanolamide (PEA).[3]
Anandamide Signaling Pathway and Points of Intervention
The diagram below illustrates the lifecycle of anandamide and highlights where compounds like this compound intervene.
Caption: Anandamide signaling pathway and intervention points.
Comparison of this compound with Alternative Anandamide Modulators
The primary alternatives to this compound for increasing anandamide levels are inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for anandamide's intracellular degradation.[4]
| Feature | This compound (AMT Inhibitor) | FAAH Inhibitors (e.g., URB597) |
| Primary Mechanism | Blocks the anandamide membrane transporter (AMT), preventing cellular reuptake.[1] | Inhibit the FAAH enzyme, preventing the intracellular hydrolysis of anandamide.[4] |
| Substrate Selectivity | Selectively increases anandamide levels with minimal impact on OEA and PEA.[3] | Increase levels of anandamide, OEA, and PEA, as FAAH metabolizes all three.[3] |
| Site of Action | Acts on the cell membrane transporter. | Acts on an intracellular enzyme. |
| Secondary Effects | Some studies suggest this compound may also act as a substrate for or inhibitor of FAAH under certain assay conditions.[5][6] | Can potentiate the effects of anandamide dramatically.[7] |
| Therapeutic Potential | Investigated for preventing relapse in nicotine-seeking behavior and modulating sleep.[3][8] | Studied for anxiolytic, antidepressant, and analgesic properties.[4] |
Logical Comparison of Mechanisms
The following diagram contrasts the direct mechanisms of action for AMT and FAAH inhibitors.
References
- 1. VDM-11 - Wikipedia [en.wikipedia.org]
- 2. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
VDM11 as an Alternative FAAH Inhibitor: A Comparative Guide for Researchers
In the landscape of endocannabinoid research, the modulation of fatty acid amide hydrolase (FAAH) activity remains a pivotal strategy for potentiating endogenous anandamide signaling. While several FAAH inhibitors have been developed and characterized, VDM11 presents itself as a noteworthy alternative for researchers. This guide provides a comprehensive comparison of this compound with other well-established FAAH inhibitors, namely URB597 and PF-3845, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection of appropriate research tools.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound, URB597, and PF-3845 against FAAH has been determined in various in vitro assays. The following table summarizes key quantitative data for these compounds.
| Compound | Target(s) | IC50 | Ki | Organism/Tissue Source | Notes |
| This compound | FAAH, MAGL | ~1.6 - 2.9 µM (FAAH)[1] | Not Reported | Rat Brain[1] | Potency is dependent on the presence of bovine serum albumin (BSA). Also acts as a FAAH substrate.[1][2] |
| ~6 - 14 µM (MAGL)[1] | |||||
| URB597 | FAAH | ~3 - 5 nM[3] | ~2.0 µM | Human Liver, Rat Brain[3] | Irreversible carbamate inhibitor.[4] |
| PF-3845 | FAAH | ~18 nM (human FAAH-1)[5] | ~0.23 µM[6] | Human FAAH-1 expressed in COS-7 cells[5] | Potent, selective, and irreversible piperidine urea inhibitor.[4] |
Mechanism of Action: A Divergent Approach
While all three compounds lead to an increase in anandamide levels, their mechanisms of action at the molecular level differ significantly.
-
This compound: Initially characterized as an anandamide uptake inhibitor, further studies have revealed that this compound also directly inhibits FAAH.[1] Interestingly, it is also a substrate for FAAH, meaning the enzyme metabolizes it, albeit at a slower rate than anandamide.[1][2] This dual role as both an inhibitor and a substrate presents a unique pharmacological profile. Its inhibition of FAAH is prevented by other known FAAH inhibitors like URB597 and CAY10401, confirming its interaction at the FAAH active site.[1][2]
-
URB597: This compound is a well-characterized irreversible inhibitor of FAAH.[4] It acts by carbamylating the catalytic serine residue (Ser241) in the active site of FAAH, leading to its inactivation.[4]
-
PF-3845: Similar to URB597, PF-3845 is a potent and selective irreversible inhibitor of FAAH.[6] It belongs to the piperidine urea class of inhibitors and also covalently modifies the catalytic serine nucleophile of FAAH.[4]
In Vivo Efficacy: A Comparative Overview
Direct comparative in vivo studies of this compound against URB597 and PF-3845 are limited, with existing research employing different animal models and methodologies. However, individual studies provide insights into their respective effects.
This compound has demonstrated efficacy in various preclinical models:
-
Nicotine Seeking: Attenuated reinstatement of nicotine-seeking behavior in rats, an effect comparable to that observed with URB597.[7]
-
Cough: Exhibited a dose-dependent antitussive effect in mice.
-
Sleep: Promoted sleep and increased c-Fos expression in sleep-related brain areas in rats.[8]
URB597 has been extensively studied in vivo and has shown:
-
Pain and Inflammation: Demonstrated anti-allodynic and antihyperalgesic effects in inflammatory pain models.
-
Anxiety and Depression: Exhibited anxiolytic-like and antidepressant-like effects in rodents.[3]
PF-3845 has also shown robust in vivo activity:
-
Inflammatory Pain: Effectively reduced inflammatory pain in rodent models.[9]
-
Neuroprotection: Promoted neuronal survival, attenuated inflammation, and improved functional recovery in a mouse model of traumatic brain injury.
While a direct quantitative comparison is challenging, the available data suggests that all three compounds effectively modulate the endocannabinoid system in vivo to produce therapeutic-like effects. The choice of inhibitor may therefore depend on the specific research question and the desired pharmacological profile.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is not as readily available as for URB597 and PF-3845.
-
This compound: The metabolism of this compound by FAAH to 4-amino-m-cresol has been demonstrated in vitro.[1][2]
-
URB597: Is orally available and inhibits brain FAAH activity after systemic administration.[3]
-
PF-3845: Is a potent, selective, and orally active FAAH inhibitor.[5]
Experimental Protocols
FAAH Activity Assay (Fluorometric Method)
This is a common in vitro method to determine the inhibitory potency of compounds against FAAH.
Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Cleavage of AAMCA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AAMCA)
-
Test compound (e.g., this compound) and positive control inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add the assay buffer, the test compound/control, and the FAAH enzyme solution.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the FAAH substrate.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Anandamide signaling pathway and points of inhibition.
References
- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. rndsystems.com [rndsystems.com]
- 7. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VDM11 and Other Endocannabinoid Uptake Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of VDM11 and other prominent endocannabinoid uptake inhibitors. The following sections objectively compare the performance of these compounds, supported by experimental data, and outline the methodologies for key experiments.
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological processes. The cellular uptake of endocannabinoids, such as anandamide (AEA), is a key mechanism for terminating their signaling. Consequently, inhibitors of this process have emerged as promising therapeutic agents for various pathological conditions, including pain, anxiety, and neurodegenerative diseases. This guide focuses on a comparative analysis of this compound and other notable endocannabinoid uptake inhibitors, including LY-2183240, Guineensine, UCM-707, and AM404.
Mechanism of Action: Targeting Endocannabinoid Inactivation
The primary mechanism of action of these inhibitors is to block the transport of endocannabinoids, predominantly anandamide, from the synaptic cleft back into the neuron. This inhibition leads to an increase in the extracellular concentration of anandamide, thereby enhancing its signaling at cannabinoid receptors (CB1 and CB2). However, the precise nature of the endocannabinoid transporter remains a subject of ongoing research, with some evidence suggesting that the activity of the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH) contributes to the inward gradient driving anandamide uptake.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the presented values are derived from various studies and experimental conditions, which may influence direct comparability.
| Compound | Reported IC50/EC50 for Anandamide Uptake | Cell Line | Reference |
| This compound | ~1 µM | C6 glioma cells, cortical neurons | [1] |
| LY-2183240 | 270 pM | Live cell assay | [2] |
| Guineensine | 290 nM (EC50) | U937 cells | [3] |
| UCM-707 | High potency (specific value not consistently reported) | In vitro studies | [4][5] |
| AM404 | ~1 µM | C6 glioma cells, cortical neurons | [1] |
Table 1: Potency of Endocannabinoid Uptake Inhibitors. This table highlights the significant variation in potency among the different inhibitors, with LY-2183240 demonstrating exceptionally high potency.
| Compound | FAAH Inhibition (IC50) | CB1 Receptor Binding (Ki) | CB2 Receptor Binding (Ki) | Reference |
| This compound | Weak inhibitor | > 10 µM | > 10 µM | [6] |
| LY-2183240 | 12.4 nM | Not consistently reported, but suggested to not directly impact CB1 | Not consistently reported | [2][7] |
| Guineensine | Did not inhibit FAAH | Did not interact with cannabinoid receptors | Did not interact with cannabinoid receptors | [3] |
| UCM-707 | Selective for uptake over FAAH | Negligible direct effects | Negligible direct effects | [4] |
| AM404 | ~5 µM | Weak agonist/modulator | Weak agonist/modulator | [8][9] |
Table 2: Selectivity Profile of Endocannabinoid Uptake Inhibitors. This table illustrates the varying degrees of selectivity of the inhibitors for the putative transporter over other key components of the endocannabinoid system. Guineensine and UCM-707 appear to be highly selective, while LY-2183240 is a potent FAAH inhibitor, and AM404 shows some activity at FAAH and cannabinoid receptors.
In Vivo Efficacy: A Comparative Overview
The in vivo effects of these inhibitors correlate with their mechanism of action, primarily leading to cannabimimetic effects due to elevated anandamide levels.
-
This compound: In vivo studies have shown that this compound can modulate sleep and does not significantly alter anandamide levels on its own in some models, suggesting its effects may be more prominent under conditions of elevated endocannabinoid tone[10][11].
-
LY-2183240: Administration of LY-2183240 in rats leads to a dose-dependent increase in anandamide concentrations in the cerebellum and produces analgesic effects[7][12].
-
Guineensine: In mice, guineensine induces cannabimimetic effects, including catalepsy, hypothermia, reduced locomotion, and analgesia, which are blocked by a CB1 receptor antagonist[3]. It has also been shown to have potent anti-inflammatory effects[13].
-
UCM-707: In vivo, UCM-707 potentiates the hypokinetic and antinociceptive effects of anandamide without producing significant effects on its own, highlighting its role as a selective uptake inhibitor[4].
-
AM404: Systemic administration of AM404 in rats causes a significant increase in plasma anandamide levels and produces behavioral effects that are reversible by a CB1 antagonist[14][15].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these compounds.
In Vitro Endocannabinoid Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cultured cells.
Materials:
-
Cultured cells (e.g., C6 glioma cells, U937 cells, or primary neurons)
-
Radiolabeled anandamide (e.g., [³H]-anandamide)
-
Test compounds (e.g., this compound)
-
Scintillation counter
-
Cell culture medium and buffers
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes and grow to confluency.
-
Pre-incubation: Wash the cells with buffer and pre-incubate them with the test compound at various concentrations for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Uptake: Add radiolabeled anandamide to the culture medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabeled anandamide.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of anandamide uptake for each concentration of the test compound and determine the IC50 value.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of FAAH.
Materials:
-
Source of FAAH (e.g., rat brain homogenate or recombinant FAAH)
-
Fluorogenic FAAH substrate (e.g., AMCA-arachidonoyl amide)
-
Test compounds
-
Fluorometer
-
Assay buffer
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Reaction Mixture: In a microplate, combine the FAAH source, assay buffer, and the test compound.
-
Initiation of Reaction: Add the fluorogenic FAAH substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The fluorescence is proportional to the amount of product generated by FAAH activity.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each compound concentration and determine the IC50 value.
Cannabinoid Receptor (CB1/CB2) Binding Assay
This assay measures the affinity of a compound for cannabinoid receptors using a radioligand displacement method.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
Radioligand with high affinity for the target receptor (e.g., [³H]CP55,940)
-
Test compounds
-
Filtration apparatus
-
Scintillation counter
-
Binding buffer
Procedure:
-
Reaction Mixture: In tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound in binding buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period to allow for binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand binding (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways
The signaling pathway for endocannabinoid uptake and degradation is a critical aspect of ECS function. The following diagram illustrates the key steps involved.
References
- 1. Anandamide transport inhibitor AM404 and structurally related compounds inhibit synaptic transmission between rat hippocampal neurons in culture independent of cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative endocannabinoid transport blocker LY2183240 is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UCM707, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Paracetamol - Wikipedia [en.wikipedia.org]
- 10. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elevated circulating levels of anandamide after administration of the transport inhibitor, AM404 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC [pmc.ncbi.nlm.nih.gov]
VDM11: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy
VDM11, a derivative of the endocannabinoid anandamide, has garnered attention in preclinical research for its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's in vitro inhibitory concentrations (IC50) with its effective doses observed in in vivo studies. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's pharmacological profile.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding this compound's performance in both in vitro and in vivo experimental settings.
| Parameter | Value | Experimental Model | Source |
| In Vitro IC50 | |||
| Cell Proliferation | 2.7 µM | C6 glioma cells | [1] |
| FAAH Inhibition | 1.2–3.7 µM | Rat brain FAAH | [2] |
| FAAH Inhibition | 1.6 µM (without BSA) | Fatty acid amide hydrolase assay | [3] |
| FAAH Inhibition | 2.9 µM (with BSA) | Fatty acid amide hydrolase assay | [3] |
| MAGL Inhibition | 6 µM (without BSA) | Monoacylglycerol lipase assay | [2][3] |
| MAGL Inhibition | 14 µM (with BSA) | Monoacylglycerol lipase assay | [2][3] |
| In Vivo Efficacy | |||
| Antidepressant-like effects | 1, 4, 10 mg/kg (i.p.) | LPS-induced depression model in mice | [4] |
| Antitussive effect | 3–10 mg/kg (s.c.) | Capsaicin-induced cough in mice | [5][6] |
| Attenuation of nicotine seeking | 3 and 10 mg/kg (i.p.) | Nicotine self-administration model in rats | [7] |
| Sleep induction | 10 or 20 µg/5 µL (i.c.v.) | Sleep-wake cycle analysis in rats | [8] |
Mechanism of Action: this compound and the Endocannabinoid System
This compound is primarily characterized as a selective anandamide reuptake inhibitor.[4][7] By blocking the transport of anandamide into the cell, this compound increases the extracellular levels of this endocannabinoid, thereby potentiating its effects at cannabinoid receptors, particularly the CB1 receptor.[4][5] Additionally, studies have demonstrated that this compound can directly inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[2][3][4] This dual action of inhibiting both reuptake and degradation contributes to the enhancement of endocannabinoid signaling.
This compound's dual mechanism of action.
Experimental Protocols
In Vitro: C6 Glioma Cell Proliferation Assay
The antiproliferative effects of this compound were assessed using C6 glioma cells.[1] The cells were exposed to varying concentrations of this compound for 96 hours. The half-maximal inhibitory concentration (IC50) was determined to be 2.7 µM.[1] Notably, this inhibition of cell proliferation was not associated with significant caspase activation, suggesting a non-apoptotic mechanism of action.[1]
In Vivo: LPS-Induced Depression Model in Mice
To evaluate the in vivo efficacy of this compound in a model of depression, Wistar albino mice were used.[4] The experimental protocol involved the following steps:
-
Animals were divided into groups and administered this compound at doses of 1, 4, and 10 mg/kg or a vehicle control.
-
Thirty minutes after this compound administration, lipopolysaccharide (LPS) was injected to induce a depressive-like state.
-
Behavioral tests, including the Y-maze and elevated plus maze, were conducted to assess cognitive function and anxiety-like behaviors.
-
Following the behavioral tests, brain tissue was collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
The results indicated that pretreatment with this compound, particularly at a dose of 10 mg/kg, significantly mitigated the LPS-induced behavioral deficits and reduced the levels of pro-inflammatory cytokines in the hippocampus.[4]
Workflow for the in vivo depression study.
Comparison and Conclusion
The in vitro IC50 values for this compound's inhibition of FAAH (1.2–3.7 µM) and C6 glioma cell proliferation (2.7 µM) are in a similar low micromolar range.[1][2] This suggests that at concentrations effective for inhibiting FAAH, this compound may also exert antiproliferative effects, a factor to consider in experimental design.
In vivo, this compound demonstrates efficacy across various models at doses ranging from 1 to 10 mg/kg.[4][5][7] These studies highlight the compound's ability to modulate physiological processes such as mood, pain perception (in the context of cough), and reward-seeking behavior. The most significant effects in the depression model were observed at 10 mg/kg.[4]
A direct quantitative comparison between in vitro IC50 values and in vivo effective doses is complex due to differences in pharmacokinetics and pharmacodynamics. However, the low micromolar potency observed in vitro appears to translate to efficacy in the low milligram per kilogram range in vivo. The consistent effects of this compound across different animal models underscore its potential as a pharmacological tool for investigating the endocannabinoid system and as a lead compound for the development of therapeutics targeting anandamide signaling. Further research is warranted to fully elucidate the therapeutic window and safety profile of this compound.
References
- 1. AM404 and VDM 11 non-specifically inhibit C6 glioma cell proliferation at concentrations used to block the cellular accumulation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psecommunity.org [psecommunity.org]
- 5. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of VDM11 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of the endocannabinoid system (ECS) has opened new avenues for therapeutic intervention in a variety of physiological and pathological processes. A key area of research within the ECS is the modulation of endocannabinoid tone by inhibiting the cellular uptake of anandamide (AEA), a primary endogenous cannabinoid. VDM11, or N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, has been a widely utilized tool in this field as a selective anandamide uptake inhibitor. However, a thorough understanding of its specificity is paramount for the accurate interpretation of experimental results and for its potential translation into therapeutic applications.
This guide provides an objective comparison of this compound with other commonly used anandamide uptake inhibitors, supported by experimental data. We will delve into the quantitative aspects of their performance, provide detailed experimental protocols for key assays, and visualize complex biological and experimental processes to offer a comprehensive assessment of this compound's specificity.
Performance Comparison of Anandamide Uptake Inhibitors
The efficacy and specificity of anandamide uptake inhibitors are typically evaluated by their potency in inhibiting AEA uptake and their off-target activity against the primary enzymes responsible for endocannabinoid degradation—fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)—as well as their interaction with cannabinoid receptors (CB1 and CB2). The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its common alternatives. It is important to note that these values can vary between studies due to different experimental conditions, such as the cell lines, substrate concentrations, and presence or absence of bovine serum albumin (BSA) used.
| Compound | Anandamide Uptake IC50 (µM) | FAAH Inhibition IC50/Ki (µM) | MAGL Inhibition IC50 (µM) | CB1/CB2 Receptor Affinity |
| This compound | ~5[1] | Kᵢ < 1[1], IC50 = 2.6[2] | 21[2] | Devoid of direct effects on cannabinoid receptors[3] |
| AM404 | ~5[1] | Kᵢ < 1[1], IC50 = 2.1[2] | 20[2] | Weak agonist/antagonist activity reported |
| OMDM-2 | ~5[1] | Kᵢ = 10[1] | Data not consistently reported | Generally considered inactive at CB1/CB2 |
| UCM707 | 30[1] | Kᵢ < 1[1] | Data not consistently reported | Generally considered inactive at CB1/CB2 |
Delving into the Nuances of Specificity
While this compound is often cited for its selectivity as an anandamide uptake inhibitor, the data reveals a more complex profile. Both this compound and its structural analog AM404 exhibit potent inhibition of FAAH, with IC50 values in the low micromolar range.[1][2] This suggests that at concentrations used to inhibit anandamide uptake, these compounds are also likely to inhibit the primary enzyme responsible for anandamide degradation. This dual action can complicate the interpretation of experimental outcomes, as the observed effects may result from a combination of increased synaptic anandamide levels due to uptake inhibition and prolonged anandamide signaling due to reduced degradation.
Interestingly, the inhibitory potency of this compound against FAAH is influenced by the presence of fatty acid-free BSA, with a lower IC50 value observed in its absence.[2] This highlights the importance of carefully considering assay conditions when evaluating and comparing the potency of these lipophilic compounds. Furthermore, studies have shown that this compound can be a substrate for FAAH, which may contribute to its inhibitory effect through substrate competition.[2][4]
In contrast to their effects on FAAH, both this compound and AM404 are significantly less potent inhibitors of MAGL, the primary enzyme for 2-arachidonoylglycerol (2-AG) degradation, demonstrating a degree of selectivity in this regard.[2]
Experimental Protocols
To aid researchers in the design and interpretation of their studies, we provide detailed methodologies for key experiments used to assess the specificity of this compound and other endocannabinoid uptake inhibitors.
Anandamide (AEA) Uptake Inhibition Assay in Neuro-2a Cells
This protocol describes a method to measure the inhibition of radiolabeled anandamide uptake into cultured cells.
Materials:
-
Neuro-2a cells
-
12-well cell culture plates
-
Serum-free cell culture medium
-
Test compounds (e.g., this compound, AM404) dissolved in a suitable vehicle (e.g., DMSO)
-
Anandamide (AEA)
-
[³H]Anandamide
-
Phosphate-buffered saline (PBS) containing 1% (w/v) bovine serum albumin (BSA)
-
0.5 M NaOH
-
Scintillation counter and vials
Procedure:
-
Seed Neuro-2a cells in 12-well plates and grow to confluency.
-
Pre-incubate the cells in serum-free medium with various concentrations of the test compound or vehicle for 10 minutes at 37°C.[5]
-
Initiate the uptake by adding 400 nM AEA supplemented with [³H]AEA to each well and incubate for 15 minutes at 37°C.[5]
-
To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS containing 1% BSA.[5]
-
Lyse the cells by adding 0.5 mL of 0.5 M NaOH to each well.[5]
-
Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.
-
To distinguish between active transport and passive diffusion, a parallel set of experiments should be conducted at 4°C. The active uptake is calculated by subtracting the radioactivity measured at 4°C from that measured at 37°C.[5]
Fatty Acid Amide Hydrolase (FAAH) Activity Assay using Rat Brain Membranes
This protocol outlines a method to determine the inhibitory effect of a compound on the enzymatic activity of FAAH.
Materials:
-
Rat brain membranes (prepared from whole brain or specific regions)
-
FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Test compounds
-
[¹⁴C]Anandamide
-
Toluene/ethyl acetate (1:1, v/v)
-
Scintillation counter and vials
Procedure:
-
Prepare rat brain membrane homogenates.
-
In a reaction tube, pre-incubate the brain membranes with the test compound or vehicle in FAAH Assay Buffer for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [¹⁴C]Anandamide (final concentration typically in the low micromolar range).
-
Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding an ice-cold organic solvent mixture like toluene/ethyl acetate.
-
Vortex the tubes and centrifuge to separate the aqueous and organic phases. The product of the reaction, [¹⁴C]arachidonic acid, will partition into the organic phase, while the unreacted [¹⁴C]anandamide remains in the aqueous phase.
-
Transfer an aliquot of the organic phase to a scintillation vial and measure the radioactivity.
-
Calculate the percentage of FAAH inhibition by comparing the radioactivity in the presence of the test compound to the vehicle control.
CB1/CB2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to assess the affinity of a compound for cannabinoid receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Radioligand (e.g., [³H]CP55,940, a high-affinity cannabinoid agonist)
-
Non-specific binding determinator (e.g., a high concentration of an unlabeled cannabinoid agonist like WIN55,212-2)
-
Test compounds
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and vials
Procedure:
-
In reaction tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and various concentrations of the test compound in Binding Buffer.
-
For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a saturating concentration of the non-specific binding determinator.
-
Incubate the tubes at 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold Binding Buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound by analyzing the displacement of the radioligand at different concentrations of the test compound.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical framework for assessing inhibitor specificity.
Caption: Endocannabinoid signaling pathway showing this compound's dual inhibitory action.
Caption: Experimental workflow for an anandamide uptake inhibition assay.
Caption: Logical framework for evaluating the specificity of an inhibitor like this compound.
Conclusion
References
- 1. Studies of anandamide accumulation inhibitors in cerebellar granule neurons: comparison to inhibition of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of VDM11: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of VDM11, ensuring laboratory safety and regulatory compliance.
This document provides detailed procedures for the proper disposal of this compound, a potent and selective anandamide transport inhibitor. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with hazardous waste regulations. This information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound Chemical and Safety Data
A clear understanding of the chemical properties and associated hazards of this compound is the first step toward safe handling and disposal. This compound is often supplied as a solution in a flammable solvent like ethanol.
| Property | Value | Source |
| CAS Number | 313998-81-1 | [1][2] |
| Molecular Formula | C₂₇H₃₉NO₂ | [1] |
| Molar Mass | 409.6 g/mol | [1] |
| Appearance | Typically a solution in ethanol | [1][2] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml) | [1][2] |
| Hazards | Highly flammable liquid and vapor (due to solvent), Causes serious eye irritation, May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [3] |
| Storage | Store at -20°C. |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step protocol outlines the necessary procedures for the safe disposal of this compound and its containers. This protocol is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with your institution's specific policies.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Closed-toe shoes
Step 1: Waste Segregation and Collection
-
Designate a specific, labeled hazardous waste container for this compound waste. The container must be made of a material compatible with the solvent (e.g., a polyethylene container for ethanol solutions).
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in Ethanol"), and the approximate concentration.
-
Collect all this compound waste in this designated container. This includes unused solutions, contaminated media, and rinsates from cleaning contaminated glassware.
-
Do not mix this compound waste with other incompatible waste streams.
Step 2: Handling and Storage of Waste
-
Keep the hazardous waste container tightly sealed when not in use to prevent the evaporation of flammable solvents.
-
Store the waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.
-
Ensure secondary containment by placing the waste container in a larger, chemically resistant tray or bin to contain any potential leaks.
Step 3: Disposal of Empty this compound Containers
-
Rinse the empty this compound container three times with a suitable solvent (e.g., ethanol).
-
Collect the rinsate and add it to the designated this compound hazardous waste container.
-
Deface or remove the original label from the empty container to avoid confusion.
-
Once triple-rinsed and the label is removed, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, according to your institution's guidelines.
Step 4: Spill and Emergency Procedures
-
In case of a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
In case of a large spill or if the spill involves ignition:
-
Evacuate the area immediately.
-
Activate the nearest fire alarm.
-
Contact your institution's emergency response team.
-
Step 5: Final Disposal
-
Arrange for the pickup and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste down the drain or in the regular trash. [4]
This compound Mechanism of Action: Inhibition of Anandamide Transport
This compound is a potent inhibitor of the anandamide membrane transporter (AMT). Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a role in various physiological processes. After its release into the synaptic cleft, anandamide's action is terminated by its transport back into the cell via the AMT, followed by enzymatic degradation. By blocking the AMT, this compound increases the extracellular concentration of anandamide, thereby enhancing its signaling effects.
Caption: this compound inhibits the anandamide membrane transporter (AMT), preventing anandamide reuptake.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
